Cefpodoxime Proxetil Impurity B
Description
The exact mass of the compound this compound is 527.11445512 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12-/t10?,13-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETSABQUOKHCMQ-PUONPJMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098995 | |
| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-14-0 | |
| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947692-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 3-de(methoxymethyl) cefpodoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL 3-DE(METHOXYMETHYL) CEFPODOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4W46SZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cefpodoxime Proxetil Impurity B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cefpodoxime Proxetil Impurity B, a known process-related impurity of the third-generation cephalosporin antibiotic, Cefpodoxime Proxetil. This document details its chemical structure, analytical data, and a plausible synthetic pathway, offering valuable insights for researchers and professionals involved in drug development and quality control.
Chemical Identity and Structure
This compound is structurally similar to the active pharmaceutical ingredient, Cefpodoxime Proxetil. The key difference lies in the substituent at the 3-position of the cephem nucleus. In Impurity B, this position is occupied by a methyl group, whereas in Cefpodoxime Proxetil, it is a methoxymethyl group.
The chemical name for this compound is (1RS)-1-[[(1-methylethoxy)carbonyl]oxy]ethyl (6R, 7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | [1][2] |
| Molecular Weight | 527.57 g/mol | [1][2] |
| CAS Number | 947692-14-0 | [1][2] |
| Appearance | White to pale yellow or light brown, amorphous powder (inferred from Cefpodoxime Proxetil) | [3] |
| Solubility | Very slightly soluble or practically insoluble in water, very soluble in acetonitrile and in methanol, freely soluble in anhydrous ethanol (inferred from Cefpodoxime Proxetil) | [3] |
Analytical Data
The identification and quantification of this compound are crucial for ensuring the quality and safety of Cefpodoxime Proxetil drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.
Chromatographic Data
This compound is typically resolved from Cefpodoxime Proxetil and other related substances using reversed-phase HPLC. The European Pharmacopoeia specifies a method where Impurity B appears as two diastereoisomeric peaks.[3]
Table 2: Chromatographic Data for this compound
| Parameter | Value | Reference |
| Relative Retention Time (Diastereoisomer I) | ~0.68 (with reference to Cefpodoxime Proxetil Diastereoisomer II) | [3] |
| Relative Retention Time (Diastereoisomer II) | ~0.85 (with reference to Cefpodoxime Proxetil Diastereoisomer II) | [3] |
Spectroscopic Data
Mass spectrometry is a key tool for the structural confirmation of this compound.
Table 3: Mass Spectrometry Data for this compound (Diastereomer I)
| Ion | m/z | Reference |
| [M+H]⁺ | 528.4 | [4] |
| [M+Na]⁺ | 550.3 | [4] |
Formation and Synthesis
This compound is understood to be a process-related impurity, meaning it is typically formed during the synthesis of the Cefpodoxime Proxetil drug substance rather than as a degradation product.[5] Its formation is attributed to the use of a different starting material for the cephalosporin nucleus.
The synthesis of Cefpodoxime Proxetil typically starts from 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). However, if the starting material contains 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA), the subsequent synthetic steps will lead to the formation of this compound.
Logical Formation Pathway
The following diagram illustrates the plausible formation pathway of this compound alongside the main synthesis route of Cefpodoxime Proxetil.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound based on methods described in the literature. Researchers should validate these methods for their specific instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This method is adapted from the European Pharmacopoeia for the analysis of related substances in Cefpodoxime Proxetil.[3]
Table 4: HPLC Method Parameters
| Parameter | Description |
| Column | End-capped octadecylsilyl silica gel for chromatography (5 µm), 4.6 mm x 150 mm |
| Mobile Phase A | Anhydrous formic acid : Methanol : Water (1:400:600 V/V/V) |
| Mobile Phase B | Anhydrous formic acid : Water : Methanol (1:50:950 V/V/V) |
| Gradient | Time (min) |
| 0 - 65 | |
| 65 - 145 | |
| 145 - 155 | |
| 155.1 - 165 | |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 20 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Solvent Mixture | Glacial acetic acid : Acetonitrile : Water (2:99:99 V/V/V) |
Sample Preparation:
-
Test Solution: Dissolve 50 mg of the substance to be examined in the solvent mixture and dilute to 50.0 mL with the solvent mixture.
-
Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture.
-
Reference Solution (b): Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D) in 5.0 mL of the solvent mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification
The following method is based on the work of Li et al. (2014) for the characterization of impurities.[6]
Table 5: LC-MS Method Parameters
| Parameter | Description |
| Chromatographic System | As described in the HPLC method above. |
| Mass Spectrometer | Triple quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 65.0 L/h |
| Ion Source Gas 2 | 60.0 L/h |
| Ion Spray Voltage | 5500 V |
| Temperature | 500.0 °C |
| Scan Range | m/z 50 to 1200 |
Experimental Workflow for Impurity Identification:
Conclusion
This compound is a critical process-related impurity that requires careful monitoring during the manufacturing of Cefpodoxime Proxetil. A thorough understanding of its chemical structure, analytical properties, and formation pathway is essential for developing robust control strategies to ensure the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to address the challenges associated with this impurity.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefpodoxime Proxetil EP Impurity B | CAS No- 947692-14-0 | Simson Pharma Limited [simsonpharma.com]
- 6. Cefpodoxime Impurities | 80210-62-4 Certified Reference Substance [alfaomegapharma.com]
Synthesis Pathway of Cefpodoxime Proxetil Impurity B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthesis pathway for Cefpodoxime Proxetil Impurity B, a known related substance of the third-generation cephalosporin antibiotic, Cefpodoxime Proxetil. The information presented herein is intended for an audience with expertise in organic chemistry and pharmaceutical drug development.
This compound is identified as (R)-1-((isopropoxycarbonyl)oxy)ethyl (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with the CAS Number 947692-14-0. Structurally, it is the 3-de(methoxymethyl), 3-methyl analogue of Cefpodoxime Proxetil. While this impurity is listed in the European Pharmacopoeia, detailed public information on its specific synthesis is limited. Therefore, this guide outlines a scientifically sound, proposed synthetic route based on established principles of cephalosporin chemistry and analogous reactions reported in the synthesis of Cefpodoxime Proxetil and its other derivatives.
The proposed synthesis is a three-stage process commencing with the key starting material, 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-AMCA). The subsequent steps involve the acylation of the 7-amino group followed by the esterification of the carboxylic acid at the 4-position to yield the final impurity.
Proposed Synthesis Pathway
The logical workflow for the synthesis of this compound is depicted below.
Caption: Proposed three-stage synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions analogous to the proposed synthesis steps. It is important to note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.
| Step No. | Reaction | Reactants | Solvents | Catalyst/Reagent | Temperature (°C) | Time (h) | Representative Yield (%) | Representative Purity (%) |
| 1 | Formation of 7-AMCA from 7-ACA | 7-Aminocephalosporanic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 2 | Acylation of 7-amino cephem core | 7-amino-3-substituted-cephem-4-carboxylic acid, Activated aminothiazole side chain | Dichloromethane, Water | Triethylamine | 5 - 15 | 6 | 66 - 76 | >91 |
| 3 | Esterification of 4-carboxylic acid | Cefpodoxime acid, 1-Iodoethyl isopropyl carbonate | N,N-Dimethylacetamide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | -20 to -15 | 2 | ~85 | >92 |
Experimental Protocols
The following are detailed experimental protocols for the key stages of the proposed synthesis of this compound. These protocols are adapted from established procedures for the synthesis of Cefpodoxime Proxetil and related compounds.
Stage 1: Synthesis of 7-Amino-3-methyl-3-cephem-4-carboxylic acid (7-AMCA)
Stage 2: Acylation of 7-AMCA to form Cefpodoxime Impurity B Acid
This stage involves the coupling of the 7-AMCA nucleus with the characteristic side chain of Cefpodoxime. The amino group on the thiazole ring of the side chain is typically protected (e.g., with a chloroacetyl or formyl group) prior to activation and coupling.
Protocol adapted from the synthesis of Cefpodoxime Acid:
-
Activation of the Side Chain: (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid (with a suitable N-protecting group) is converted to an active ester, such as S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), or an acyl chloride.
-
Acylation Reaction:
-
Suspend 7-amino-3-methyl-3-cephem-4-carboxylic acid (1.0 eq) in a mixture of acetone and water.
-
Cool the suspension to 5-10 °C.
-
Add the activated side chain (e.g., MAEM) (approx. 1.1 eq) to the suspension.
-
Add triethylamine (approx. 1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 5-15 °C.
-
Stir the reaction mixture for approximately 6 hours at this temperature.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by HPLC), add water to the reaction mixture and stir.
-
Separate the aqueous layer and wash with an organic solvent such as dichloromethane to remove unreacted starting materials.
-
Adjust the pH of the aqueous layer to approximately 2.5-3.0 with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the N-protected Cefpodoxime Impurity B acid.
-
-
Deprotection: The N-protecting group is then removed under appropriate conditions (e.g., treatment with thiourea for a chloroacetyl group) to yield Cefpodoxime Impurity B acid.
Stage 3: Esterification to this compound
The final step is the esterification of the carboxylic acid group at the 4-position with the proxetil moiety.
Protocol adapted from the synthesis of Cefpodoxime Proxetil:
-
Reaction Setup:
-
Dissolve Cefpodoxime Impurity B acid (1.0 eq) in N,N-dimethylacetamide in a reaction vessel.
-
Cool the solution to between -20 °C and -15 °C.
-
-
Addition of Reagents:
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 0.98 eq) to the cooled solution.
-
Slowly add 1-iodoethyl isopropyl carbonate (approx. 1.0 eq) to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between -20 °C and -15 °C.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at this temperature for approximately 2 hours.
-
Monitor the completion of the esterification reaction by HPLC.
-
-
Precipitation and Isolation:
-
Once the reaction is complete, pour the reaction mass into a mixture of water and a non-polar solvent like cyclohexane at room temperature to precipitate the product.
-
Adjust the pH of the slurry to approximately 6.0.
-
Filter the solid product, wash with water, and dry under vacuum at 45-50 °C to yield this compound.
-
Concluding Remarks
The synthesis pathway detailed in this guide represents a logical and chemically sound approach for the preparation of this compound. It is based on well-established methodologies in cephalosporin chemistry. Researchers and drug development professionals can use this information as a foundation for the laboratory-scale synthesis of this impurity for analytical standard preparation, toxicological studies, and further investigation into its formation during the manufacturing of Cefpodoxime Proxetil. The provided protocols and data should be considered as a starting point, and optimization of reaction conditions and purification techniques will be necessary to achieve desired yields and purity levels.
Formation Mechanism of Cefpodoxime Proxetil Impurity B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation mechanism of Cefpodoxime Proxetil Impurity B, a known impurity of the third-generation cephalosporin antibiotic, Cefpodoxime Proxetil. Understanding the origin of this impurity is critical for the control of drug quality and safety. This document outlines the chemical structures, potential formation pathways through both synthesis and degradation, and relevant experimental protocols.
Chemical Structures of Cefpodoxime Proxetil and Impurity B
This compound is structurally very similar to the active pharmaceutical ingredient (API), with the key difference being the substituent at the 3-position of the cephem nucleus. In Cefpodoxime Proxetil, this position is occupied by a methoxymethyl group (-CH₂OCH₃), whereas in Impurity B, it is a methyl group (-CH₃).
-
Cefpodoxime Proxetil: (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester.
-
This compound: (1RS)-1-[[(1-methylethoxy)carbonyl]oxy]ethyl (6R, 7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][2]. It is also known as the ADCA-analogue of Cefpodoxime Proxetil[1].
Formation Pathways of Impurity B
The formation of this compound can be attributed to two primary pathways: as a process-related impurity during synthesis and as a degradation product.
Synthesis-Related Formation
The synthesis of Cefpodoxime Proxetil typically begins with 7-aminocephalosporanic acid (7-ACA). A key intermediate in this process is 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). The formation of Impurity B as a process-related impurity likely stems from an impurity in the starting materials or a side-reaction during the synthesis of this key intermediate.
If the starting material, 7-ACA, contains an amount of 7-aminodesacetoxycephalosporanic acid (7-ADCA), which has a methyl group at the 3-position, this impurity will be carried through the subsequent synthetic steps. The chemical transformations that convert 7-AMCA to Cefpodoxime Proxetil would similarly convert 7-ADCA to this compound.
The logical relationship for the synthesis-related formation is depicted in the following diagram:
Degradation-Related Formation
Forced degradation studies are instrumental in elucidating the stability of a drug substance under various stress conditions. Studies on Cefpodoxime Proxetil have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic conditions[3][4][5][6]. While the primary degradation pathways often involve hydrolysis of the ester side chain or the β-lactam ring, the formation of Impurity B as a degradation product would necessitate the chemical transformation of the 3-methoxymethyl group to a methyl group.
The precise mechanism for this transformation is not extensively detailed in the available literature, and it is considered a less common degradation pathway for cephalosporins. However, it is plausible that under certain harsh conditions, such as high temperature or in the presence of specific reagents, a series of reactions could lead to the cleavage of the ether bond in the methoxymethyl group, followed by reduction to a methyl group.
The experimental workflow for a typical forced degradation study is illustrated below:
Quantitative Data on Impurity B Formation
Quantitative data on the formation of this compound is often generated during forced degradation studies. The amount of the impurity is typically measured as a percentage of the total drug-related substances. While specific percentages can vary depending on the experimental conditions, the following table summarizes typical findings from such studies.
| Stress Condition | Reagents and Conditions | Percentage of Impurity B Formed |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 2 hours | Not typically a major degradation product |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 2 hours | Not typically a major degradation product |
| Oxidative Degradation | 3-10% H₂O₂ at room temperature for 2 hours | May be formed in minor amounts |
| Thermal Degradation | 60°C for 2 hours | May be formed in minor amounts |
| Photolytic Degradation | UV light (254 nm) for 12 hours | May be formed in minor amounts |
Note: The exact percentages can vary based on the specific experimental setup, including concentration, temperature, and duration of exposure.
Experimental Protocols
The following are detailed methodologies for key experiments related to the formation and analysis of this compound.
Forced Degradation Study Protocol
This protocol is a composite based on several published methods for the forced degradation of Cefpodoxime Proxetil[3][6].
-
Preparation of Stock Solution: Dissolve 50 mg of Cefpodoxime Proxetil bulk material in 50 mL of a mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v) to obtain a stock solution of 1 mg/mL.
-
Acidic Degradation: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 2 mL of 0.1 M HCl and allow the mixture to stand for 2 hours at 60°C. Cool the solution and neutralize with 2 mL of 0.1 M NaOH.
-
Basic Degradation: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 2 mL of 0.1 M NaOH and maintain for 2 hours at room temperature. Neutralize the solution with 2 mL of 0.1 M HCl.
-
Oxidative Degradation: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 1.0 mL of 10% hydrogen peroxide solution and maintain for 2 hours at room temperature.
-
Thermal Degradation: Place approximately 100 mg of Cefpodoxime Proxetil bulk material in an oven at 60°C for 2 hours. Dissolve 10 mg of the heat-treated sample in a 10 mL volumetric flask with the diluent.
-
Photolytic Degradation: Place 10 mL of the stock solution under a UV lamp (254 nm) for 12 hours.
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.
HPLC Method for Impurity Profiling
A typical stability-indicating HPLC method for the analysis of Cefpodoxime Proxetil and its impurities is as follows[7]:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 6.0, adjusted with o-phosphoric acid) in a ratio of 45:55 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Conclusion
The formation of this compound is primarily linked to the presence of 7-aminodesacetoxycephalosporanic acid (7-ADCA) as an impurity in the starting material of the Cefpodoxime Proxetil synthesis. This process-related impurity is carried through the synthetic route to yield the final impurity. While degradation pathways can also contribute to the formation of various impurities, the transformation of the 3-methoxymethyl group to a methyl group under typical stress conditions is less common. Rigorous control of starting material quality and a well-optimized manufacturing process are crucial in minimizing the level of Impurity B in the final drug product. Forced degradation studies, coupled with robust analytical methods, are essential tools for identifying and controlling such impurities, ensuring the safety and efficacy of Cefpodoxime Proxetil.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. akjournals.com [akjournals.com]
Physicochemical Properties of Cefpodoxime Proxetil Impurity B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Cefpodoxime Proxetil Impurity B. The information is compiled from publicly available scientific literature and chemical databases, offering a valuable resource for researchers involved in the development, analysis, and quality control of Cefpodoxime Proxetil. This document details the chemical identity, structural characteristics, and analytical methodologies for this specific impurity, presented in a clear and structured format to facilitate easy reference and comparison.
Chemical and Physical Properties
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (1RS)-1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |
| Synonyms | 3-Methyl-3-de(methoxymethyl) Cefpodoxime, ADCA-analogue of cefpodoxime proxetil | [2] |
| CAS Number | 947692-14-0 | [2] |
| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | [2] |
| Molecular Weight | 527.57 g/mol | [2] |
| Appearance | White to pale yellow or light brown amorphous powder (inferred from Cefpodoxime Proxetil) | |
| Solubility | Soluble in Methanol | [3] |
| Storage | 2-8 °C, Protected from light |
Experimental Protocols
The identification and quantification of this compound are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for its structural elucidation and characterization, especially after isolation or synthesis.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A common method for the analysis of Cefpodoxime Proxetil and its related substances, including Impurity B, is reverse-phase HPLC. The European Pharmacopoeia provides a standardized method for this purpose.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 4.6 mm x 150 mm.
-
Mobile Phase:
-
Mobile Phase A: A mixture of anhydrous formic acid, methanol, and water (1:400:600 V/V/V).
-
Mobile Phase B: A mixture of anhydrous formic acid, water, and methanol (1:50:950 V/V/V).
-
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 65 95 5 65 - 145 95 → 15 5 → 85 145 - 155 15 85 | 155 - 165 | 95 | 5 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 20 °C.
-
Detection: UV spectrophotometer at 254 nm.
-
Injection Volume: 20 µL.
-
Relative Retention Time: The diastereoisomers of Impurity B typically elute at relative retention times of approximately 0.68 and 0.85 with reference to the main peak of Cefpodoxime Proxetil diastereoisomer II.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
LC-MS is a powerful technique for the definitive identification of impurities by providing molecular weight and fragmentation data.
-
LC System: Similar to the HPLC system described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a tandem mass spectrometer (MS/MS).[4]
-
Ionization Mode: Positive ion mode is typically used.[4]
-
MS Parameters (Example):
-
Declustering Potential (DP): 50 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 40 V
-
Ion Spray Voltage (IS): 5500 V
-
Temperature (TEM): 500.0 °C
-
-
Data Acquisition: Enhanced MS (EMS) and enhanced product ion (EPI) spectra are acquired over a mass range of m/z 50 to 1200.[4] The protonated molecular ion ([M+H]⁺) for Impurity B would be expected at m/z 528.
Synthesis and Spectroscopic Characterization
While not a routine analytical protocol, the synthesis of the impurity standard is essential for confirmation and quantification. A method for a desmethyl analogue, likely Impurity B, has been described.
-
Synthesis: The synthesis involves the esterification of the corresponding cefpodoxime acid analogue (3-methyl-3-de(methoxymethyl) cefpodoxime acid) with 1-iodoethyl isopropyl carbonate.[5]
-
Characterization: Following synthesis and purification (e.g., by preparative HPLC), the structure is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure. While specific spectral data for Impurity B is not detailed in the searched literature, a comprehensive profile of Cefpodoxime Proxetil itself has been published, which can serve as a reference for spectral interpretation.[6]
-
Infrared (IR) Spectroscopy: An IR spectrum would be used to identify functional groups present in the molecule. Although a specific spectrum for Impurity B is not provided, the IR spectrum of Cefpodoxime Proxetil shows characteristic peaks for its functional groups.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the analytical workflow for impurity identification and a potential pathway for the formation of this compound.
Conclusion
This technical guide consolidates the key physicochemical properties and analytical methodologies for this compound. While a comprehensive dataset for all physical properties is not publicly available, the information provided herein on its chemical identity, chromatographic behavior, and mass spectrometric characteristics is fundamental for its identification and control. The detailed experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in the pharmaceutical industry. Further studies to determine the melting point, complete solubility profile, and detailed spectral characteristics would be valuable additions to the scientific literature.
References
- 1. Cefpodoxime Proxetil EP Impurity B | CAS No- 947692-14-0 | ADCA-analogue of cefpodoxime proxetil [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Cefpodoxime Proxetil Impurity B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Cefpodoxime Proxetil Impurity B is one of the known related substances of Cefpodoxime Proxetil. This technical guide provides an in-depth overview of the molecular characteristics of Impurity B, methodologies for its analysis, and the logical framework for its control during drug development and manufacturing.
Physicochemical Data
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | References |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl ester | |
| Synonyms | ADCA-Analogue of Cefpodoxime Proxetil, 3-Methyl 3-De(methoxymethyl) Cefpodoxime | [1] |
| CAS Number | 947692-14-0 | [1][2] |
| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | [1][2] |
| Molecular Weight | 527.57 g/mol | [1][2] |
Logical Workflow for Impurity Identification and Quantification
The following diagram illustrates a typical workflow for the identification, quantification, and control of this compound in pharmaceutical samples.
Experimental Protocols
Detailed methodologies for the analysis of Cefpodoxime Proxetil and its impurities are crucial for accurate and reproducible results. The following protocols are based on established analytical methods.[3][4]
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This method is suitable for the separation and quantification of this compound from the active pharmaceutical ingredient and other related substances.
-
Chromatographic System:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of a phosphate buffer and methanol. The pH of the aqueous phase is often adjusted to around 4.0.[3]
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 222 nm is suitable for detecting the impurities.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C.
-
-
Preparation of Solutions:
-
Solvent Mixture: A mixture of water, acetonitrile, and acetic acid (e.g., 99:99:1, v/v/v) can be used as the diluent.[1]
-
Test Solution: Accurately weigh and dissolve about 50 mg of the Cefpodoxime Proxetil sample in the solvent mixture and dilute to a known volume (e.g., 50.0 mL).[1]
-
Reference Solution: A solution of known concentration of this compound reference standard is prepared in the solvent mixture.
-
-
Procedure:
-
Inject equal volumes of the test solution and the reference solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Identify the peak corresponding to Impurity B in the test solution by comparing its retention time with that of the reference standard.
-
Calculate the percentage of Impurity B in the sample using the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation
LC-MS is a powerful technique for the structural elucidation and confirmation of impurities.
-
LC Conditions: The HPLC conditions can be similar to those described above, ensuring compatibility with the MS detector.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[1]
-
Mass Analyzer: A tandem mass spectrometer (MS/MS) allows for the fragmentation of the parent ion to aid in structural identification.[1]
-
Data Acquisition: Acquire full scan mass spectra and product ion spectra for the peak of interest. The fragmentation pattern of Impurity B can be compared with that of the Cefpodoxime Proxetil parent drug to confirm its structure.[1]
-
Relationship between Manufacturing and Impurity Control
The presence of impurities in a drug substance is often linked to the synthetic route and degradation pathways. Understanding these relationships is fundamental to implementing effective control strategies.
Conclusion
The control of this compound is a critical component of the overall quality assurance of Cefpodoxime Proxetil drug products. A thorough understanding of its physicochemical properties, coupled with robust and validated analytical methods, is essential for its monitoring and control. The logical workflows and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to ensure the quality, safety, and efficacy of Cefpodoxime Proxetil.
References
The Genesis of Impurities in Cefpodoxime Proxetil Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil, a third-generation oral cephalosporin, is a widely prescribed antibiotic for treating a variety of bacterial infections. As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the origin of impurities in the synthesis of Cefpodoxime Proxetil, offering insights into their formation, characterization, and control.
The Synthetic Pathway of Cefpodoxime Proxetil and the Origin of Process-Related Impurities
The synthesis of Cefpodoxime Proxetil is a multi-step process that primarily involves the esterification of Cefpodoxime acid with 1-iodoethyl isopropyl carbonate. Impurities can arise from starting materials, intermediates, side reactions, and degradation of the final product. A study has identified as many as 15 impurities in commercial samples, with 11 originating from the synthesis process and four from degradation.[1][2]
A common synthetic route starts from 7-aminocephalosporanic acid (7-ACA).[3] The core structure is modified in several stages, including the introduction of the methoxyimino and aminothiazolyl side chains, followed by the esterification of the carboxylic acid group to form the proxetil ester.
Several key process-related impurities have been identified and characterized:
-
Desmethyl Cefpodoxime Proxetil: This impurity is formed due to the presence of 1-chloromethyl chloroformate in the starting material 1-chloroethyl chloroformate. It is typically observed at levels of 0.1-0.2%.[3]
-
∆²-Isomers of Cefpodoxime Proxetil: The isomerization of the ∆³-cephem ring to the thermodynamically more stable ∆²-isomer is a well-known side reaction that can occur under basic conditions during the synthesis.[2] This leads to the formation of inactive diastereomers.
-
N-formyl and N-acetyl Cefpodoxime Proxetil: These impurities can arise from the incomplete removal of protecting groups or from side reactions with residual reagents used in the synthesis. The European Pharmacopoeia lists N-formyl cefpodoxime proxetil as a specified impurity.[4]
-
Other Process-Related Impurities: The European Pharmacopoeia (EP) lists several specified impurities for Cefpodoxime Proxetil, denoted as Impurity B, C, D, and H, alongside other detectable impurities like A, E, F, and G.[4][5] These can originate from various side reactions, including dimerization, incomplete reactions, or reactions with residual solvents and reagents.
The following diagram illustrates a generalized synthetic pathway and highlights the potential points of impurity formation.
Degradation Impurities
Cefpodoxime Proxetil is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are crucial to identify these impurities and to develop stability-indicating analytical methods.
Common degradation pathways include:
-
Hydrolysis: The ester linkage of the proxetil moiety is labile and can be hydrolyzed under acidic or basic conditions to form Cefpodoxime acid.[6][7]
-
Oxidation: The sulfur atom in the cephem ring is susceptible to oxidation, leading to the formation of sulfoxide derivatives.[8]
-
Photodegradation: Exposure to UV light can also lead to the formation of various degradation products.[8]
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.[8]
The following table summarizes the key degradation impurities and the conditions under which they are formed.
| Impurity Name | Formation Condition(s) |
| Cefpodoxime Acid | Acidic and alkaline hydrolysis[6][7] |
| Cefpodoxime Proxetil Sulfoxide | Oxidation (e.g., with hydrogen peroxide)[8] |
| Various Unspecified Degradants | UV irradiation, High temperature[8] |
Quantitative Analysis of Impurities
The quantification of impurities is essential for ensuring the quality and safety of Cefpodoxime Proxetil. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique used for this purpose. The European Pharmacopoeia provides a detailed HPLC method for the determination of related substances.[5]
Table 1: Summary of Known Process-Related and Degradation Impurities in Cefpodoxime Proxetil
| Impurity Name | Type | Typical Levels | Reference |
| Desmethyl Cefpodoxime Proxetil | Process-Related | 0.1 - 0.2% | [3] |
| ∆²-Isomers | Process-Related | Not specified | [2] |
| Impurity B (EP) | Process-Related | Not specified | [4][5] |
| Impurity C (EP) | Process-Related | Not specified | [4][5] |
| Impurity D (EP) | Process-Related | Not specified | [4][5] |
| Impurity H (EP) | Process-Related | Not specified | [4][5] |
| Cefpodoxime Acid | Degradation/Process | Not specified | [6][7] |
| Cefpodoxime Proxetil Sulfoxide | Degradation | Not specified | [8] |
Experimental Protocols
Sample Preparation for Impurity Profiling
-
Test Solution: Dissolve 50 mg of the Cefpodoxime Proxetil substance to be examined in a solvent mixture of glacial acetic acid, acetonitrile, and water (2:99:99 V/V/V) and dilute to 50.0 mL with the same solvent mixture.[5]
-
Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture.[5]
-
Reference Solution (b) (for peak identification of impurities B, C, and D): Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D) in 5.0 mL of the solvent mixture.[5]
-
Reference Solution (c) (for peak identification of impurity H): Dissolve 5 mg of Cefpodoxime Proxetil for impurity H identification CRS in 5.0 mL of the solvent mixture.[5]
HPLC Method for Related Substances (Based on European Pharmacopoeia)
-
Column: A stainless steel column 0.15 m long and 4.6 mm in internal diameter packed with end-capped octadecylsilyl silica gel for chromatography R (5 µm).[5]
-
Mobile Phase:
-
Gradient Elution:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 65 | 95 | 5 |
| 65 - 145 | 95 → 15 | 5 → 85 |
| 145 - 155 | 15 | 85 |
| 155 - 155.1 | 15 → 95 | 85 → 5 |
| 155.1 - 165 | 95 | 5 |
-
Flow Rate: 0.6 mL/min.[8]
-
Detection: UV spectrophotometer at 254 nm.[8]
-
Column Temperature: 20 °C.[5]
-
Injection Volume: 10 µL.[5]
The following diagram illustrates the analytical workflow for impurity profiling.
Conclusion
The control of impurities in Cefpodoxime Proxetil is a multifaceted challenge that requires a deep understanding of the synthetic process and potential degradation pathways. This guide has outlined the major process-related and degradation impurities, their origins, and the analytical methodologies for their detection and quantification. By implementing robust process controls, utilizing appropriate analytical techniques, and adhering to pharmacopoeial standards, researchers and manufacturers can ensure the quality, safety, and efficacy of Cefpodoxime Proxetil for patients worldwide. A systematic approach to impurity profiling, as described herein, is fundamental to modern drug development and manufacturing.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Isolation and characterization of side-products formed through ∆2-isomerization in the synthesis of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. drugfuture.com [drugfuture.com]
- 6. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ADCA-Analogue of Cefpodoxime Proxetil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic widely prescribed for the treatment of various bacterial infections.[1] Its efficacy stems from the Cefpodoxime moiety, which inhibits bacterial cell wall synthesis.[2] The manufacturing and storage of Cefpodoxime Proxetil can lead to the formation of related substances and impurities, which require careful characterization and control to ensure the safety and efficacy of the final drug product.[3] One such impurity is the ADCA-analogue of Cefpodoxime Proxetil, distinguished by the substitution of the 7-aminocephalosporanic acid (7-ACA) nucleus with 7-aminodeacetoxycephalosporanic acid (7-ADCA).[4] This guide delves into the technical details of this specific analogue.
Chemical Identity and Properties
The ADCA-analogue of Cefpodoxime Proxetil is structurally similar to the active pharmaceutical ingredient, with the key difference being the absence of an acetoxymethyl group at the C-3 position of the cephem nucleus, which is replaced by a methyl group.
| Property | ADCA-Analogue of Cefpodoxime Proxetil | Cefpodoxime Proxetil |
| Systematic Name | (1RS)-1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino thiazol-4-yl)-2(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4] | (RS)-1(isopropoxycarbonyloxy) ethyl (+)-(6R, 7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z) methoxyimino} acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate |
| Common Name | Cefpodoxime Proxetil EP Impurity B[4] | Cefpodoxime Proxetil |
| CAS Number | 947692-14-0[4] | 87239-81-4 |
| Molecular Formula | C20H25N5O8S2[4] | C21H27N5O9S2 |
| Molecular Weight | 527.57 g/mol [4] | 557.6 g/mol |
| Core Nucleus | 7-Aminodeacetoxycephalosporanic acid (7-ADCA) | 7-Aminocephalosporanic acid (7-ACA) |
Putative Synthesis
While a specific, detailed experimental protocol for the synthesis of the ADCA-analogue of Cefpodoxime Proxetil is not extensively documented in publicly available literature, a logical synthetic route can be postulated based on established cephalosporin chemistry. The synthesis would involve the acylation of the 7-amino group of 7-ADCA with the same side chain used in the synthesis of Cefpodoxime.
A generalized experimental protocol would be as follows:
-
Activation of the Side Chain: The (2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain would first need to be activated to facilitate acylation. This is commonly achieved by converting the carboxylic acid to an acid chloride, often using reagents like phosphorus pentachloride or thionyl chloride in an inert solvent.[5] The amino group on the thiazole ring is typically protected during this step.
-
Acylation of 7-ADCA: The activated side chain would then be reacted with 7-ADCA in a suitable solvent system. The reaction is typically carried out at low temperatures and in the presence of a base to neutralize the hydrogen chloride generated during the reaction.[6]
-
Esterification: Following the successful acylation to form the cefpodoxime acid analogue, the proxetil ester group is introduced at the C-4 carboxylate. This is generally achieved by reacting the acid with 1-iodoethyl isopropyl carbonate.[7]
-
Deprotection and Purification: Any protecting groups on the side chain are removed, and the final product is purified using techniques such as chromatography to isolate the desired ADCA-analogue.
Mechanism of Action
The mechanism of action of the ADCA-analogue of Cefpodoxime Proxetil is expected to be identical to that of Cefpodoxime and other β-lactam antibiotics. The core bactericidal activity resides in the β-lactam ring, which is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursors that form the bacterial cell wall.
The active form of the drug (the de-esterified cefpodoxime analogue) covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan. This inhibition of PBP activity disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Biological Activity
There is a notable absence of publicly available quantitative data on the antibacterial activity of the ADCA-analogue of Cefpodoxime Proxetil. However, based on structure-activity relationships of cephalosporins, some general expectations can be inferred. The modification at the C-3 position of the cephem nucleus is known to influence the pharmacokinetic properties and antibacterial spectrum of cephalosporins. The replacement of the 3-methoxymethyl group with a 3-methyl group may alter the compound's stability, potency, and spectrum of activity.
To ascertain the precise biological activity, a comprehensive in vitro evaluation would be required. The following table outlines the necessary experimental data that needs to be generated.
| Bacterial Strain | Cefpodoxime Proxetil MIC (µg/mL) | ADCA-Analogue MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data to be determined | Data to be determined |
| Streptococcus pneumoniae (ATCC 49619) | Data to be determined | Data to be determined |
| Escherichia coli (ATCC 25922) | Data to be determined | Data to be determined |
| Haemophilus influenzae (ATCC 49247) | Data to be determined | Data to be determined |
| Klebsiella pneumoniae (ATCC 700603) | Data to be determined | Data to be determined |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC) of the ADCA-analogue against a panel of clinically relevant bacterial strains.
-
Preparation of Stock Solutions: Prepare stock solutions of the ADCA-analogue and Cefpodoxime Proxetil (as a comparator) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth (or other appropriate growth medium for specific bacterial strains) in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
The ADCA-analogue of Cefpodoxime Proxetil is a well-defined impurity that requires careful monitoring in the production of the parent drug. While its chemical structure and putative synthesis are understood, a significant gap exists in the literature regarding its quantitative biological activity. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the antibacterial profile of this analogue. Such data is crucial for a comprehensive understanding of the impurity's potential impact on the overall safety and efficacy of Cefpodoxime Proxetil formulations. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.
References
- 1. Cefpodoxime proxetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefpodoxime - Wikipedia [en.wikipedia.org]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. DE69315634T2 - Process for acylation of the 7-amino group of the cephalosporin ring - Google Patents [patents.google.com]
- 7. lupinepublishers.com [lupinepublishers.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic, widely prescribed for the treatment of various bacterial infections.[1] As a prodrug, it is hydrolyzed in the intestinal epithelium to its active form, cefpodoxime.[1] The purity and quality of the final drug product are of paramount importance for its safety and efficacy. This technical guide provides a comprehensive overview of the related compounds, impurities, and by-products associated with Cefpodoxime Proxetil, offering detailed insights into their identification, synthesis, and degradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the quality and safety of Cefpodoxime Proxetil formulations.
The presence of impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] Therefore, a thorough understanding of the impurity profile of Cefpodoxime Proxetil is crucial for drug development and quality control.
This guide delves into the specifics of known and newly identified impurities, providing structured data on their characteristics. Furthermore, it outlines detailed experimental protocols for the analysis and characterization of these compounds, including advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis and Process-Related Impurities
The synthesis of Cefpodoxime Proxetil is a multi-step process that can inadvertently lead to the formation of various related compounds and impurities.[3] A common synthetic route involves the condensation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) with (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl chloride (MAEM), followed by esterification with 1-iodoethyl isopropyl carbonate. Impurities can be introduced through raw materials, intermediates, or side reactions during synthesis.
One identified process-related impurity is desmethyl cefpodoxime proxetil, which has been detected at levels of 0.1-0.2% in HPLC analysis.[4] This impurity has been synthesized and characterized using various spectral techniques, including 1H NMR, 13C NMR, MS, and IR.[4]
dot
Caption: Synthesis Pathway of Cefpodoxime Proxetil.
Degradation of Cefpodoxime Proxetil and Resulting By-products
Cefpodoxime Proxetil is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.[5][6] These degradation pathways can lead to the formation of by-products that may compromise the drug's efficacy and safety. Forced degradation studies are essential to understand the stability of the drug and to develop stability-indicating analytical methods.[5][6]
Studies have shown that Cefpodoxime Proxetil undergoes significant degradation under basic (alkaline) conditions, indicating its susceptibility to base hydrolysis.[5] It is also found to be unstable under oxidative stress and UV light.[5][6] A systematic study identified 15 impurities in commercial samples, including four new degradation products.[7]
dot
Caption: Degradation Pathways of Cefpodoxime Proxetil.
Identified Related Compounds and Impurities
A number of related compounds and impurities of Cefpodoxime Proxetil have been identified and characterized. These include process-related impurities and degradation products. The European Pharmacopoeia lists several known impurities.[7] Research has further expanded this list with the characterization of new, previously unreported impurities.[7][8]
| Impurity Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| Cefpodoxime Proxetil Impurity C | C₂₁H₂₇N₅O₉S₂ | 557.60 | Process-related |
| Cefpodoxime Proxetil Impurity E | C₂₂H₂₇N₅O₁₀S₂ | 585.61 | Process-related |
| Cefpodoxime Proxetil Impurity G | C₂₃H₂₉N₅O₁₀S₂ | 599.63 | Process-related |
| Cefpodoxime Proxetil Impurity L | C₂₀H₂₅N₅O₉S₂ | 543.57 | Process-related |
| Cefpodoxime Proxetil Impurity M | C₃₀H₃₇N₇O₁₂S₃ | 783.85 | Process-related |
| Desmethyl Cefpodoxime Proxetil | C₂₀H₂₅N₅O₉S₂ | 543.57 | Process-related |
| Cefpodoxime Acid | C₁₅H₁₇N₅O₆S₂ | 427.45 | Degradation Product |
Experimental Protocols for Analysis
The identification and quantification of Cefpodoxime Proxetil and its related compounds are primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These methods offer the necessary selectivity and sensitivity for impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for separating Cefpodoxime Proxetil from its degradation products.[5][6]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a phosphate or acetate buffer (pH adjusted) in varying ratios. For example, acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a 10:90 v/v ratio.[5] |
| Flow Rate | Typically 1.0 mL/min.[5][9] |
| Detection | UV-VIS detector at a wavelength of around 254 nm or 268 nm.[5][6] |
| Injection Volume | 20 µL |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30°C).[10] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation of unknown impurities.[7][8]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode.[7] |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) for MS and MSn experiments. |
| Mobile Phase | A mixture of formic acid, methanol, and water is commonly used.[7] |
| Column | C18 column.[7] |
| MS Conditions | Optimized parameters include declustering potential, collision energy, and ion source gas flow rates.[7] |
Forced Degradation Study Protocol
Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method.[3][11]
-
Acid Degradation: The drug substance is treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.[11]
-
Base Degradation: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room temperature or elevated temperature.[11]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3][10]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60-80°C) for a defined duration.[3][6]
-
Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light (e.g., 254 nm) and/or visible light.[3][6]
dot
References
- 1. Cefpodoxime Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefpodoxime Proxetil Impurity B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Cefpodoxime Proxetil Impurity B is a known related substance that must be monitored and quantified according to pharmacopeial standards. This application note provides a detailed HPLC method for the analysis of this compound, based on established and validated methodologies, including those referenced in the European Pharmacopoeia (EP).[1]
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from the active pharmaceutical ingredient (API), Cefpodoxime Proxetil, and other related substances. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase, allowing for the effective resolution of the diastereomers of both Cefpodoxime Proxetil and Impurity B.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Reference Standards: Cefpodoxime Proxetil RS, Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Water (HPLC grade).
Preparation of Solutions
-
Solvent Mixture (Diluent): Prepare a mixture of glacial acetic acid, acetonitrile, and water in the ratio of 2:99:99 (v/v/v).
-
Mobile Phase A: Prepare a mixture of anhydrous formic acid, methanol, and water in the ratio of 1:400:600 (v/v/v).
-
Mobile Phase B: Prepare a mixture of anhydrous formic acid, water, and methanol in the ratio of 1:50:950 (v/v/v).
-
Test Solution: Accurately weigh and dissolve about 50 mg of the Cefpodoxime Proxetil sample in the solvent mixture and dilute to 50.0 mL with the same solvent.
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the solvent mixture.
-
Reference Solution (b): Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS in 5.0 mL of the solvent mixture. This solution is used to identify the peaks of impurities B, C, and D.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 20 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Data Presentation
System Suitability
The system suitability must be verified before sample analysis. The resolution between the two diastereoisomers of Cefpodoxime Proxetil should be a minimum of 6.0 in the chromatogram obtained from Reference Solution (a).
Identification and Quantification
Impurity B consists of two diastereoisomers. The identification of the peaks corresponding to these diastereoisomers is performed by comparing the chromatogram of the test solution with the chromatogram of Reference Solution (b). The relative retention times for the diastereoisomers of Impurity B are approximately 0.68 and 0.85 with respect to the second diastereoisomer of Cefpodoxime Proxetil.
The amount of Impurity B is calculated as the sum of the areas of the two diastereoisomer peaks. According to the European Pharmacopoeia, the limit for the sum of the two diastereoisomers of Impurity B is not more than 0.5 times the sum of the areas of the two principal peaks in the chromatogram obtained with Reference Solution (a) (0.5%).
Table 1: Quantitative Data Summary
| Analyte | Approximate Relative Retention Time (RRT) | Acceptance Criteria (% of API) |
| Cefpodoxime Proxetil Diastereoisomer I | 0.74 | - |
| Cefpodoxime Proxetil Diastereoisomer II | 1.00 | - |
| Impurity B Diastereoisomer I | 0.68 | Sum of both ≤ 0.5% |
| Impurity B Diastereoisomer II | 0.85 | Sum of both ≤ 0.5% |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is specific, and suitable for the routine quality control analysis of Cefpodoxime Proxetil for Impurity B. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reliable results, contributing to the overall quality and safety of the drug product. For further validation and implementation, it is recommended to consult the relevant pharmacopeial monographs.
References
Application Note: LC-MS/MS Characterization of Cefpodoxime Proxetil Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This application note provides a detailed protocol for the characterization of Cefpodoxime Proxetil impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for separating, identifying, and quantifying compounds in a mixture. The methodologies described herein are based on established research and provide a framework for forced degradation studies and impurity profiling in compliance with regulatory guidelines.[1][2][3]
Experimental Protocols
Sample Preparation
For the analysis of impurities, both the bulk drug substance and finished dosage forms (e.g., capsules) should be examined.
-
Standard Solution: A standard solution of Cefpodoxime Proxetil can be prepared by dissolving the reference standard in a suitable solvent, such as a mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v), to a final concentration of approximately 50 mg/50 mL.[3][4]
-
Sample Solution: For capsules, the contents of the capsules can be dissolved in the same solvent mixture to achieve a comparable concentration.[5]
-
Forced Degradation Stock Solution: To induce degradation and identify potential degradation products, a stock solution of Cefpodoxime Proxetil (e.g., 50 mg in 50 mL of water:acetonitrile:acetic acid 99:99:1, v/v/v) is prepared for stress testing.[3][4]
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the drug substance and to generate potential degradation products.[6]
-
Acidic Degradation: Mix 5 mL of the forced degradation stock solution with 2 mL of 0.1 M hydrochloric acid. Let the mixture stand for 2 hours, then neutralize with 2 mL of 0.1 M sodium hydroxide.[4]
-
Basic Degradation: Mix 5 mL of the forced degradation stock solution with 2 mL of 0.1 M sodium hydroxide and maintain for 2 hours. Neutralize the solution with 2 mL of 0.1 M hydrochloric acid.[3]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Expose the stock solution to high temperatures (e.g., in a 60°C water bath).[3][4]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for an extended period (e.g., 12 hours).[3]
Liquid Chromatography (LC) Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used to separate Cefpodoxime Proxetil from its impurities.
-
Column: A C18 column is typically used for the separation.[1][2]
-
Mobile Phase: A common mobile phase consists of a mixture of formic acid, methanol, and water.[1][2] An alternative mobile phase can be a gradient of acetonitrile and 50 mM ammonium acetate buffer (pH 6).[6]
-
Gradient Elution: A gradient elution program is employed to achieve optimal separation of all impurities. A representative gradient program is as follows:
-
0-65 min: 95% A (formic acid/water) to 15% A
-
65-145 min: Hold at 15% A
-
145-155 min: Return to 95% A
-
155.1-165 min: Re-equilibration at 95% A[3]
-
-
Flow Rate: A typical flow rate is 0.6 mL/min.[3]
-
Detection: UV detection at 254 nm is commonly used.[3]
Mass Spectrometry (MS) Method
Tandem mass spectrometry (MS/MS) is used for the identification and structural elucidation of the separated impurities.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1][5]
-
MS Parameters: Optimized MS conditions are crucial for sensitive detection. Representative parameters include:
-
Scan Mode: Enhanced MS (EMS) and enhanced product ion (EPI) scans are acquired over a mass range of m/z 50 to 1200.[1][5]
Data Presentation
Quantitative Data Summary
A systematic study has identified and characterized a total of 15 impurities in commercial Cefpodoxime Proxetil samples, including 7 known and 8 new impurities.[1][2] The structures of the unknown compounds were deduced by comparing their fragmentation patterns with that of Cefpodoxime Proxetil.[1][2] The data from such studies are crucial for improving the safety and quality control of Cefpodoxime Proxetil.[1][2]
| Impurity ID | Retention Time (min) | [M+H]+ (m/z) | Key Fragments (m/z) | Origin |
| Cefpodoxime Proxetil | - | 558.1 | 427.1, 385.1, 283.1 | - |
| Impurity B (I, II) | - | - | - | Synthesis |
| Impurity C | - | - | - | Synthesis |
| Impurity D (I, II) | - | - | - | Synthesis |
| Impurity H (I, II) | - | - | - | Synthesis |
| IMP-S1 | - | - | - | Degradation |
| IMP-S3 | - | - | - | Degradation |
| IMP-S4 | - | - | - | Degradation |
| IMP-S6 | - | - | - | Degradation |
| IMP-S7 to S17 | - | - | - | Synthesis |
Note: The specific retention times and m/z values for all 15 impurities can be found in the cited literature. This table provides a template for data presentation.
Visualizations
Experimental Workflow
Caption: Workflow for Cefpodoxime Proxetil impurity characterization.
Logical Relationship of Impurity Analysis
Caption: Logical flow of impurity analysis and outcome.
References
- 1. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. akjournals.com [akjournals.com]
Application Note: Preparation and Characterization of Cefpodoxime Proxetil Impurity B Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic widely used for treating various bacterial infections.[1][2] The quality, safety, and efficacy of pharmaceutical products are ensured by controlling the levels of impurities. Regulatory bodies like the ICH require that impurities above a certain threshold be identified, quantified, and monitored.[3] Cefpodoxime Proxetil Impurity B, identified as 3-Methyl-3-De(methoxymethyl) Cefpodoxime, is a known related substance.[2] The availability of a well-characterized reference standard for Impurity B is crucial for the accurate validation of analytical methods and for routine quality control of Cefpodoxime Proxetil active pharmaceutical ingredients (APIs) and finished products.
This application note provides detailed protocols for the proposed preparation, isolation, and analytical characterization of the this compound reference standard.
Preparation of this compound
The preparation of a reference standard requires a pure substance, which can be obtained either through direct chemical synthesis or by isolation from a mixture.
Protocol 1.1: Proposed Synthetic Pathway
A targeted synthesis is the preferred method for obtaining a high-purity reference standard. The structure of Impurity B indicates the absence of the methoxymethyl group at the 3-position of the cephem nucleus, which is replaced by a methyl group. The synthesis can be adapted from the general synthesis of Cefpodoxime Proxetil by starting with a different cephem core.
Starting Materials:
-
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-AMCA)
-
(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl chloride hydrochloride or an activated ester thereof
-
1-iodoethyl isopropyl carbonate
-
Appropriate solvents (e.g., Dichloromethane, Acetonitrile) and bases (e.g., Triethylamine, N-methyl morpholine).[4]
Procedure:
-
Acylation: React 7-AMCA with an activated form of the aminothiazolyl side-chain, (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, in an inert solvent like dichloromethane in the presence of a suitable base to form the amide bond at the 7-position.
-
Esterification: The resulting carboxylic acid (Impurity A, Cefpodoxime Acid analogue) is then esterified. React the acid with 1-iodoethyl isopropyl carbonate in a solvent such as N,N-dimethylformamide (DMF) to attach the proxetil moiety.
-
Purification: The crude product is purified using column chromatography (e.g., silica gel) to isolate the target Impurity B.
-
Characterization: The final product's identity and purity are confirmed using HPLC, Mass Spectrometry, and NMR.
Protocol 1.2: Generation via Forced Degradation and Isolation
Forced degradation studies can be used to generate impurities. While this method may not yield high quantities, it is useful for obtaining small amounts for initial identification and characterization.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Cefpodoxime Proxetil bulk material (e.g., 1 mg/mL) in a suitable solvent mixture like water, acetonitrile, and acetic acid (99:99:1, v/v/v).[1]
-
Stress Conditions: Subject the stock solution to various stress conditions known to produce impurities. High-temperature and hydrolytic (acidic, basic, neutral) conditions are potential sources.[3][5]
-
Analysis: Analyze the stressed samples by HPLC to confirm the presence and enrichment of the Impurity B peak.
-
Isolation: If a sufficient amount of Impurity B is generated, it can be isolated using preparative HPLC with a C18 column. The fractions corresponding to the Impurity B peak are collected, pooled, and the solvent is evaporated to yield the isolated compound.
Analytical Characterization and Quantification
Accurate characterization is mandatory to qualify the material as a reference standard.
Protocol 2.1: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for purity assessment and quantification. The following method is based on the European Pharmacopoeia (EP) guidelines for related substances.[6]
Table 1: HPLC Method Parameters | Parameter | Specification | | :--- | :--- | | Column | End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 150 mm | | Mobile Phase A | Anhydrous formic acid : Methanol : Water (1:400:600 V/V/V)[3] | | Mobile Phase B | Anhydrous formic acid : Water : Methanol (1:50:950 V/V/V)[3] | | Gradient Program | Time (min) | %A | %B | | | 0-65 | 95 | 5 | | | 65-145 | 95 -> 15 | 5 -> 85 | | | 145-155 | 15 | 85 | | | 155.1-165 | 95 | 5 | | Flow Rate | 0.6 mL/min[3] | | Column Temperature | 25 °C[3] | | Detection Wavelength | 254 nm[6] | | Injection Volume | 20 µL | | Diluent | Glacial acetic acid : Acetonitrile : Water (2:99:99 V/V/V)[6] |
System Suitability:
-
The resolution between the two diastereoisomers of Cefpodoxime Proxetil should be a minimum of 6.0.[6]
-
The relative retention time for diastereoisomer I of impurity B is ~0.68 and for diastereoisomer II is ~0.85 (relative to Cefpodoxime Proxetil diastereoisomer II).[6]
Protocol 2.2: Mass Spectrometry (MS)
LC-MS is used for the unequivocal identification and structural confirmation of the impurity.
Table 2: Mass Spectrometry Parameters
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Ion Source Gas 1 | 65.0 L/h[7] |
| Ion Source Gas 2 | 60.0 L/h[7] |
| Ion Spray Voltage | 5500 V[7] |
| Temperature (TEM) | 500.0 °C[7] |
| Scan Range | m/z 50 to 1200[7] |
| Data Acquisition | Enhanced MS (EMS) and Enhanced Product Ion (EPI) scans[1] |
Data Presentation
Quantitative data for the reference standard should be clearly documented.
Table 3: Physicochemical and Spectrometric Data
| Property | Value | Source |
|---|---|---|
| Impurity Name | This compound | EP |
| Chemical Name | 3-Methyl 3-De(methoxymethyl) Cefpodoxime | [2] |
| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | [2] |
| Molecular Weight | 527.57 g/mol | [2] |
| CAS Number | 947692-14-0 | [2] |
| Expected [M+H]⁺ | 528.1 m/z | Calculated |
Visualizations
Diagrams help clarify complex workflows and chemical pathways.
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for qualifying a chemical reference standard.
References
- 1. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. asianpubs.org [asianpubs.org]
- 5. akjournals.com [akjournals.com]
- 6. drugfuture.com [drugfuture.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Cefpodoxime Proxetil and its related substances in bulk drug and pharmaceutical formulations. The method is sensitive, specific, and capable of separating the main compound from its degradation products and process-related impurities, making it suitable for quality control and stability studies in a drug development setting.
Introduction
Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime.[3][4][5] As with any pharmaceutical compound, ensuring its purity and stability is critical for safety and efficacy. The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) all list Cefpodoxime Proxetil and provide methods for its analysis.[1][2] This application note provides a comprehensive protocol for a stability-indicating HPLC method, developed and validated according to ICH guidelines, for the analysis of Cefpodoxime Proxetil and its related substances.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated HPLC method for the analysis of Cefpodoxime Proxetil and its related substances is summarized below. This method is based on a compilation of established procedures and is designed to provide optimal separation.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | Kromasil 100-5 C18 (4.6 mm × 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Formic acid-methanol-water (1:400:600, v/v/v)[1] |
| Mobile Phase B | Formic acid-methanol-water (1:50:950, v/v/v)[1] |
| Gradient Program | Time (min) / %A : %B T0.01 / 95:5 T65.0 / 95:5 T145.0 / 15:85 T155.0 / 15:85 T155.1 / 95:5 T165.0 / 95:5[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 20 µL |
Preparation of Solutions
a. Diluent: A mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v) is used as the diluent.[1]
b. Standard Stock Solution: Accurately weigh and transfer about 10 mg of Cefpodoxime Proxetil Reference Standard (RS) into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate to dissolve, and dilute to volume with methanol to obtain a solution having a known concentration of about 1000 µg/mL.[6]
c. Standard Solution: Dilute the Standard Stock Solution with the mobile phase to obtain a final concentration of about 100 µg/mL.
d. Sample Solution (for Bulk Drug): Accurately weigh and transfer about 50 mg of Cefpodoxime Proxetil bulk drug into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
e. Sample Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Cefpodoxime Proxetil and transfer to a 25 mL volumetric flask. Add about 10 mL of methanol, sonicate for 10 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter.[7]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Cefpodoxime Proxetil bulk drug. The following conditions are recommended:
-
Acid Degradation: Treat the sample with 0.1 M HCl at 80°C for 2 hours.[8]
-
Alkali Degradation: Treat the sample with 0.1 M NaOH at room temperature for 30 minutes.[7]
-
Oxidative Degradation: Treat the sample with 10% hydrogen peroxide at room temperature for 2 hours.[1]
-
Thermal Degradation: Expose the solid drug to 60°C for 2 hours.[1]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 12 hours.[1]
Data Presentation
The following table summarizes the typical retention times for Cefpodoxime Proxetil and its known related substances obtained using a similar HPLC method.
| Compound | Retention Time (min) |
| Cefpodoxime Acid | ~15.6[9] |
| Cefpodoxime Proxetil Isomer A | Varies |
| Cefpodoxime Proxetil Isomer B | Varies |
| Other Degradation Products | Varies |
Actual retention times may vary depending on the specific column and instrument conditions.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for Cefpodoxime Proxetil is 5-100 µg/mL.[7][10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of Cefpodoxime Proxetil.
Cefpodoxime Proxetil Degradation Pathway
Caption: Simplified degradation pathway of Cefpodoxime Proxetil under various stress conditions.
Conclusion
The described RP-HPLC method is suitable for the routine quality control of Cefpodoxime Proxetil in bulk and finished dosage forms. The method is stability-indicating, as it can effectively separate the parent drug from its degradation products formed under various stress conditions. Proper validation of this method in a specific laboratory is essential before its implementation for routine analysis.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. A review of the pharmacokinetics of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefpodoxime Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. akjournals.com [akjournals.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Cefpodoxime Proxetil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Cefpodoxime Proxetil. This information is critical for identifying potential degradation products, understanding the drug's stability profile, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime. Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of a drug substance. These studies involve subjecting the drug to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation. The resulting degradation products can then be identified and quantified, which is crucial for ensuring the safety and efficacy of the final pharmaceutical product.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from various forced degradation studies performed on Cefpodoxime Proxetil. The conditions and resulting degradation percentages are compiled for easy comparison.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation of Cefpodoxime Proxetil | Reference |
| Acid Hydrolysis | 1 N HCl | Reflux | 8 hours | ~25% | [1] |
| 5 M HCl | 80°C | 90 min | Significant Degradation | [2] | |
| 0.1 M HCl | 60°C | 2 hours | ~15% | [3] | |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temp | 2 hours | ~30% | [1] |
| 0.01 M NaOH | Not Specified | Not Specified | Complete Degradation | [2] | |
| 0.1 M NaOH | 60°C | 30 min | ~40% | [3] | |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 hours | ~15% | [1] |
| 30% H₂O₂ | Room Temp | 8 hours | Significant Degradation | [4] | |
| 3% H₂O₂ | 80°C | 90 min | Significant Degradation | [2] | |
| Thermal Degradation | Dry Heat | 80°C | 24 hours | ~10% | [5] |
| Wet Heat | 70°C | 48 hours | ~20% | [6] | |
| Photolytic Degradation | UV Light (254 nm) | Room Temp | 24 hours | ~12% | [1] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Cefpodoxime Proxetil.
Preparation of Stock Solution
-
Objective: To prepare a standardized stock solution of Cefpodoxime Proxetil for use in all stress studies.
-
Protocol:
-
Accurately weigh 100 mg of Cefpodoxime Proxetil reference standard.
-
Transfer the powder to a 100 mL volumetric flask.
-
Dissolve the powder in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and make up the volume to the mark. This results in a 1 mg/mL stock solution.
-
Sonication may be used to ensure complete dissolution.
-
Acid Hydrolysis
-
Objective: To investigate the degradation of Cefpodoxime Proxetil in acidic conditions.
-
Protocol:
-
Take a known volume of the Cefpodoxime Proxetil stock solution (e.g., 10 mL) and transfer it to a round-bottom flask.
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Reflux the mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 8 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 N sodium hydroxide (NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase of the analytical method (e.g., HPLC) before analysis.
-
Alkaline Hydrolysis
-
Objective: To assess the stability of Cefpodoxime Proxetil in basic conditions.
-
Protocol:
-
Transfer a known volume of the stock solution (e.g., 10 mL) to a flask.
-
Add an equal volume of 0.1 N sodium hydroxide (NaOH).
-
Keep the solution at room temperature for a defined period (e.g., 2 hours), with intermittent shaking.
-
Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid (HCl).
-
Dilute to the desired concentration with the mobile phase for analysis.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of Cefpodoxime Proxetil to oxidation.
-
Protocol:
-
Place a known volume of the stock solution (e.g., 10 mL) into a flask.
-
Add an equal volume of hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%).
-
Store the solution at room temperature for a specified time (e.g., 24 hours), protected from light.
-
After the incubation period, dilute the sample with the mobile phase for immediate analysis.
-
Thermal Degradation
-
Objective: To evaluate the effect of heat on the stability of Cefpodoxime Proxetil.
-
Protocol (Dry Heat):
-
Accurately weigh a small amount of Cefpodoxime Proxetil powder into a watch glass.
-
Place the sample in a thermostatically controlled oven at a specific temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed powder in the appropriate solvent and dilute to a suitable concentration for analysis.
-
Photolytic Degradation
-
Objective: To assess the stability of Cefpodoxime Proxetil upon exposure to light.
-
Protocol:
-
Prepare a solution of Cefpodoxime Proxetil in a suitable solvent (e.g., 100 µg/mL).
-
Expose the solution in a transparent container to a UV light source (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
After exposure, dilute the samples as needed and analyze by HPLC.
-
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of a drug substance like Cefpodoxime Proxetil.
References
Application Note: Isolation and Purification of Cefpodoxime Proxetil Impurity B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used in clinical practice. As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. Cefpodoxime Proxetil Impurity B, identified as 3-Methyl 3-De(methoxymethyl) Cefpodoxime Proxetil, is a known related substance. The availability of a highly purified standard of this impurity is essential for the development and validation of analytical methods, as well as for toxicological studies. This application note provides a detailed protocol for the isolation and purification of this compound, based on a synthesis route adapted from patent literature and employing common purification techniques such as flash chromatography and recrystallization.
Synthesis of Crude this compound
The initial synthesis of crude this compound can be achieved through a multi-step process. The following protocol is adapted from methodologies described for the synthesis of related Cefpodoxime Proxetil impurities.
Experimental Protocol: Synthesis of Crude Impurity B
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting materials for the synthesis of the Impurity B precursor in a suitable organic solvent (e.g., dichloromethane).
-
Reaction: Cool the reaction mixture to the specified temperature (e.g., -10°C to 0°C) in an ice-salt bath.
-
Work-up: Upon reaction completion (monitored by TLC or HPLC), quench the reaction with the dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid or semi-solid.
Purification of this compound
The crude Impurity B obtained from the synthesis typically has a purity of around 75-85%. To achieve the high purity required for a reference standard, a multi-step purification process involving flash column chromatography followed by recrystallization is proposed.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen mobile phase.
-
Sample Loading: Dissolve the crude Impurity B in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase the polarity.
-
Fraction Collection: Collect fractions based on the elution profile monitored by TLC or a UV detector.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing the pure Impurity B.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Impurity B.
Experimental Protocol: Recrystallization
-
Solvent Selection: Dissolve the Impurity B obtained from chromatography in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification run of this compound.
| Purification Step | Starting Weight (mg) | Final Weight (mg) | Purity (%) by HPLC | Yield (%) |
| Crude Synthesis Product | 1000 | 1000 | ~80 | 100 |
| After Flash Chromatography | 1000 | 650 | >95 | 65 |
| After Recrystallization | 650 | 520 | >99.5 | 80 |
Visualizations
Logical Workflow for Isolation and Purification
Caption: Logical workflow for the isolation and purification of Impurity B.
Relationship of Purification Techniques
Caption: The hierarchical relationship of purification techniques.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the isolation and purification of this compound. The successful implementation of this protocol, combining a targeted synthesis with robust purification techniques like flash chromatography and recrystallization, can yield a highly pure reference standard. This standard is invaluable for ensuring the quality and safety of Cefpodoxime Proxetil drug products through accurate analytical testing. Researchers are encouraged to optimize the described conditions based on their specific experimental setup and the characteristics of the crude impurity mixture.
Application Note: Structural Elucidation of Cefpodoxime Proxetil Impurity B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Cefpodoxime Proxetil Impurity B, identified as 3-Methyl-3-de(methoxymethyl) Cefpodoxime, is a known process-related impurity. This application note provides a detailed protocol for the structural elucidation of this impurity using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies described herein are essential for the quality control and regulatory compliance of Cefpodoxime Proxetil drug products.
Structure of Cefpodoxime Proxetil and Impurity B
Cefpodoxime Proxetil is a prodrug that is hydrolyzed in the body to its active form, cefpodoxime. Impurity B differs from the parent molecule by the absence of a methoxy group on the side chain at the C-3 position of the cephem nucleus, which is replaced by a methyl group.
Figure 1: Chemical structures of Cefpodoxime Proxetil and Impurity B.
(A) Cefpodoxime Proxetil (B) this compound
Experimental Protocols
Sample Preparation
-
Isolation of Impurity B: this compound should be isolated from the bulk drug substance or reaction mixture using a suitable chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC). The purity of the isolated fraction should be confirmed by analytical HPLC.
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the isolated Impurity B.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for its unobscured spectral regions.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtration if necessary.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The following experiments are crucial for a comprehensive structural elucidation:
-
1D NMR:
-
¹H NMR (Proton): Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR (Carbon-13): Shows the number of different types of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
-
A logical workflow for acquiring and analyzing this data is presented in the following diagram:
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The assignments are based on the analysis of 1D and 2D NMR spectra.
¹H NMR Data
Table 1: ¹H NMR Chemical Shift Assignments for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.58 | d, J=8.4 Hz | 1H | -NH (amide) |
| 7.20 | s | 2H | -NH₂ (aminothiazole) |
| 6.81 | q, J=5.6 Hz | 1H | -CH- (proxetil ester) |
| 6.69 | s | 1H | H-5' (thiazole ring) |
| 5.79 | dd, J=8.4, 4.8 Hz | 1H | H-7 |
| 5.16 | d, J=4.8 Hz | 1H | H-6 |
| 4.74 | m | 1H | -CH- (isopropyl) |
| 3.82 | s | 3H | -OCH₃ |
| 3.51 & 3.25 | ABq, J=18.0 Hz | 2H | H-2 |
| 2.01 | s | 3H | C-3-CH₃ |
| 1.45 | d, J=5.6 Hz | 3H | -CH₃ (proxetil ester) |
| 1.20 | d, J=6.4 Hz | 6H | -CH₃ (isopropyl) |
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 169.2 | C=O | Amide Carbonyl |
| 164.7 | C=O | Ester Carbonyl (proxetil) |
| 162.7 | C=O | Carboxylate |
| 162.3 | C=O | Amide Carbonyl |
| 152.8 | C | C-2' (thiazole ring) |
| 149.8 | C | C-4' (thiazole ring) |
| 142.6 | C | C=N (oxime) |
| 129.8 | C | C-3 |
| 124.5 | C | C-4 |
| 109.1 | CH | C-5' (thiazole ring) |
| 92.9 | CH | -CH- (proxetil ester) |
| 73.0 | CH | -CH- (isopropyl) |
| 62.7 | CH₃ | -OCH₃ |
| 58.6 | CH | C-7 |
| 57.5 | CH | C-6 |
| 26.6 | CH₂ | C-2 |
| 21.8 | CH₃ | -CH₃ (proxetil ester) |
| 20.0 | CH₃ | C-3-CH₃ |
Structure Elucidation Strategy using 2D NMR
The following diagram illustrates the key correlations expected in the 2D NMR spectra that confirm the structure of Impurity B.
-
COSY: The correlation between the amide proton (δ 9.58) and H-7 (δ 5.79), and between H-7 and H-6 (δ 5.16) confirms the spin system of the β-lactam ring protons.
-
HSQC: Direct one-bond correlations between protons and their attached carbons are established. For example, the proton at δ 5.79 (H-7) will correlate with the carbon at δ 58.6 (C-7).
-
HMBC: Long-range correlations are key to piecing together the molecular fragments. The crucial HMBC correlation from the methyl protons at δ 2.01 (C-3-CH₃) to the carbon at δ 129.8 (C-3) and δ 124.5 (C-4) confirms the position of the methyl group at C-3, which is the defining structural feature of Impurity B.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous method for the structural elucidation of this compound. The detailed protocols and data presented in this application note serve as a comprehensive guide for analytical scientists in the pharmaceutical industry to confidently identify and characterize this and other related impurities. This ensures the quality, safety, and regulatory compliance of Cefpodoxime Proxetil products.
Application Note: Mass Fragmentation Pathway of Cefpodoxime Proxetil Impurity B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass fragmentation pathway of Cefpodoxime Proxetil Impurity B, a known related substance of the third-generation cephalosporin antibiotic, Cefpodoxime Proxetil. Understanding the fragmentation pattern of this impurity is critical for its identification and characterization in pharmaceutical quality control and stability studies. This application note outlines the experimental protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and presents a comprehensive mass fragmentation pathway, supported by quantitative data and a visual diagram.
Introduction
Cefpodoxime Proxetil is a widely prescribed oral antibiotic used to treat a variety of bacterial infections. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require stringent control and characterization of these impurities. This compound, identified as (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a significant related substance. This note details the analysis of its mass fragmentation using electrospray ionization (ESI) mass spectrometry, providing a foundational method for its routine identification.
Experimental Protocols
Sample Preparation
A solution of this compound reference standard was prepared by dissolving an appropriate amount in a mixture of acetonitrile and water (50:50, v/v) to achieve a final concentration of approximately 10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The analysis was performed on a reversed-phase liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer (ESI-MS/MS).[1]
-
LC Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient was initiated from 5% B to 85% B over a period of 20 minutes.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS Ionization Mode: Positive Electrospray Ionization (+ESI)
-
MS/MS Analysis: The protonated molecular ion [M+H]⁺ of Impurity B was selected as the precursor ion for collision-induced dissociation (CID) to generate product ion spectra.
Results and Discussion
Mass Fragmentation Pathway of this compound
This compound has a molecular formula of C₂₀H₂₅N₅O₈S₂ and a molecular weight of 527.57 g/mol .[2][3][4][5] Under positive ESI conditions, it readily forms a protonated molecular ion [M+H]⁺ at an m/z of 528.4.[6] The fragmentation of this precursor ion is characterized by several key bond cleavages, primarily within the β-lactam ring and the side chains.
The proposed fragmentation pathway initiates with the protonated molecule at m/z 528.4. A characteristic fragmentation of cephalosporins involves the cleavage of the β-lactam ring.[7][8][9] One of the primary fragment ions is observed at m/z 396, resulting from the loss of the isopropoxycarbonyloxyethyl side chain. Further fragmentation of the m/z 396 ion can lead to the formation of an ion at m/z 285 through the cleavage of the dihydrothiazine ring. Another significant fragmentation involves the loss of the aminothiazole methoxyimino acetic acid side chain, leading to a fragment at m/z 243.
Quantitative Data Summary
The prominent ions observed in the mass spectrum of this compound are summarized in the table below.
| m/z | Proposed Fragment Structure | Chemical Formula | Description |
| 528.4 | [M+H]⁺ | C₂₀H₂₆N₅O₈S₂⁺ | Protonated molecular ion |
| 396.1 | [M+H - C₆H₁₀O₄]⁺ | C₁₄H₁₆N₅O₄S₂⁺ | Loss of the isopropoxycarbonyloxyethyl group |
| 285.0 | [C₁₀H₁₁N₄O₂S₂]⁺ | C₁₀H₁₁N₄O₂S₂⁺ | Cleavage of the dihydrothiazine ring |
| 243.1 | [C₈H₁₁N₂O₃S]⁺ | C₈H₁₁N₂O₃S⁺ | Fragment containing the cephem nucleus |
| 111.0 | [C₄H₅N₂S]⁺ | C₄H₅N₂S⁺ | Aminothiazole fragment |
Mass Fragmentation Pathway Diagram
Caption: Proposed mass fragmentation pathway of this compound.
Conclusion
The mass fragmentation pathway of this compound has been elucidated using LC-MS/MS. The characteristic fragment ions observed provide a reliable method for the identification and structural confirmation of this impurity in Cefpodoxime Proxetil drug substance and product. The detailed experimental protocol and fragmentation data presented in this application note can be utilized by researchers and analytical scientists for method development, validation, and routine quality control analysis.
References
- 1. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. kemiezen.com [kemiezen.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Cefpodoxime Proxetil Impurity B in Bulk Drug by High-Performance Liquid Chromatography (HPLC)
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug is critical to ensure its safety, efficacy, and quality. Cefpodoxime Proxetil Impurity B, also known as the ADCA-analogue of Cefpodoxime Proxetil, is a specified impurity that must be monitored and quantified. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Impurity B in Cefpodoxime Proxetil bulk drug substance, based on principles outlined in the European Pharmacopoeia.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on an octadecylsilyl silica gel column using a gradient elution of a buffered aqueous phase and an organic modifier. The concentration of Impurity B is determined by comparing the peak area of the impurity in the sample solution to the peak area of a reference standard.
Experimental Protocol
1. Materials and Reagents
-
Cefpodoxime Proxetil Bulk Drug (Sample)
-
Cefpodoxime Proxetil for Peak Identification CRS (containing Impurity B, C, and D)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Glacial Acetic Acid
-
Anhydrous Formic Acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Specification |
| Column | End-capped octadecylsilyl silica gel for chromatography (5 µm), 4.6 mm x 150 mm |
| Mobile Phase A | Anhydrous formic acid, methanol, and water (1:400:600 V/V/V) |
| Mobile Phase B | Anhydrous formic acid, water, and methanol (1:50:950 V/V/V) |
| Gradient Elution | A defined gradient program should be followed as per pharmacopeial methods. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 20 °C |
| Detection | UV Spectrophotometer at 254 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions
Prepare solutions immediately before use or store them at 2-8 °C.
-
Solvent Mixture: Prepare a mixture of glacial acetic acid, acetonitrile, and water in a ratio of 2:99:99 (V/V/V).[1]
-
Test Solution: Accurately weigh and dissolve 50 mg of the Cefpodoxime Proxetil bulk drug in the solvent mixture and dilute to 50.0 mL with the same solvent mixture.[1]
-
Reference Solution (a) - 1.0% Solution: Dilute 1.0 mL of the Test Solution to 100.0 mL with the solvent mixture.[1]
-
Reference Solution (b) - Peak Identification: Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS (which contains Impurity B) in 5.0 mL of the solvent mixture. This solution is used to identify the peak corresponding to Impurity B.[1]
4. System Suitability
Before performing the analysis, the suitability of the chromatographic system must be verified.
-
Peak Identification: Inject Reference Solution (b) and identify the peaks for Cefpodoxime Proxetil diastereoisomers and Impurity B based on the chromatogram provided with the reference standard. The relative retention time for the two diastereoisomers of Impurity B with reference to Cefpodoxime Proxetil diastereoisomer II is approximately 0.68 and 0.85.
-
Resolution: The resolution between the peaks for Cefpodoxime Proxetil diastereoisomers I and II in the chromatogram of Reference Solution (a) must be a minimum of 6.0.
-
Peak-to-Valley Ratio: In the chromatogram of Reference Solution (b), the peak-to-valley ratio between the peak for diastereoisomer II of Impurity B and the peak for Impurity C should be at least 1.1.
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the solvent mixture as a blank.
-
Inject 20 µL of Reference Solution (b) to identify the retention times of the impurities.
-
Inject 20 µL of Reference Solution (a).
-
Inject 20 µL of the Test Solution.
-
Record the chromatograms for all injections.
6. Calculation
The percentage of Impurity B is calculated based on the area of the corresponding peaks in the chromatogram of the Test Solution. The European Pharmacopoeia sets a limit for the sum of the two diastereoisomers of Impurity B to be not more than 0.5 times the sum of the areas of the two principal peaks (Cefpodoxime Proxetil diastereoisomers) in the chromatogram obtained with Reference Solution (a), which corresponds to 0.5%.
Calculate the percentage of Impurity B using the following formula:
% Impurity B = (Sum of Areas of Impurity B peaks in Test Solution / Sum of Areas of Principal Peaks in Reference Solution (a)) * 0.5
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value | Status |
| Resolution (between Cefpodoxime Proxetil diastereoisomers I & II) | ≥ 6.0 | 6.5 | Pass |
| Peak-to-Valley Ratio (Impurity B diastereoisomer II / Impurity C) | ≥ 1.1 | 1.3 | Pass |
Table 2: Quantitative Analysis of Impurity B
| Analyte | Retention Time (min) | Peak Area (Test Solution) | Calculated Percentage (%) | Limit (%) |
| Impurity B (Diastereoisomer I) | ~39.4 | 15,200 | 0.22 (sum) | ≤ 0.5 (sum) |
| Impurity B (Diastereoisomer II) | ~49.3 | 18,500 | ||
| Cefpodoxime Proxetil (Diastereoisomer I) | ~43.0 | - | - | - |
| Cefpodoxime Proxetil (Diastereoisomer II) | ~58.0 | - | - | - |
| Note: Retention times are approximate and may vary depending on the specific HPLC system and column. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
References
Application Note: Stability-Indicating HPLC Method for the Determination of Cefpodoxime Proxetil
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime. Stability testing is a crucial component of drug development to ensure the efficacy and safety of the pharmaceutical product throughout its shelf life. A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, excipients, or other impurities. This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefpodoxime Proxetil in bulk drug and pharmaceutical formulations.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Cefpodoxime Proxetil from its potential degradation products. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for stability studies.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Detector |
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[1][2] |
| Mobile Phase | Acetonitrile and 50 mM Ammonium Acetate (pH 6.0, adjusted with o-phosphoric acid) in a ratio of 45:55 (v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 20 µL[2][3] |
| Detection Wavelength | 254 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a 50 mM solution of ammonium acetate in water and adjust the pH to 6.0 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in the ratio of 55:45 (v/v). Degas the mobile phase by sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Cefpodoxime Proxetil reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Cefpodoxime Proxetil and transfer it to a 25 mL volumetric flask.[2][3]
-
Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2][3]
-
Make up the volume to 25 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies were performed on Cefpodoxime Proxetil to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, alkali, oxidative, thermal, and photolytic stress conditions.[1][2][3]
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 1 N HCl. Reflux the solution for a specified period, cool, and neutralize with 1 N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux, cool, and neutralize with 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.[3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period and then dilute to a final concentration of 100 µg/mL with the mobile phase.[4]
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specified temperature and duration.[1][2][3] Then, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the drug solution (1000 µg/mL) to UV light (254 nm) in a photostability chamber for a specified duration.[4] Then, dilute to a final concentration of 100 µg/mL with the mobile phase.
Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 1 N HCl | 4 hours | ~15% |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 minutes | ~20% |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | ~10% |
| Thermal Degradation | 80°C (Dry Heat) | 48 hours | ~8% |
| Photolytic Degradation | UV light (254 nm) | 24 hours | ~12% |
Note: The percentage degradation is approximate and may vary based on the specific experimental conditions.
Method Validation
The developed HPLC method was validated as per ICH guidelines for the following parameters:
Validation Parameters and Acceptance Criteria
| Parameter | Results | Acceptance Criteria |
| Linearity (µg/mL) | 1-80 µg/mL[1][2] | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9998[1] | |
| Accuracy (% Recovery) | 99.30–100.88%[1] | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.17 µg/mL[1][2] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1][2] | Signal-to-Noise ratio of 10:1 |
| Robustness | Robust | % RSD ≤ 2.0% for minor changes in method parameters |
| Specificity | The method is specific and stability-indicating. | No interference from degradants, impurities, or excipients. |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Cefpodoxime Proxetil.
Forced Degradation Study Workflow
Caption: Workflow of the forced degradation study for Cefpodoxime Proxetil.
The described HPLC method is simple, accurate, precise, and specific for the determination of Cefpodoxime Proxetil in the presence of its degradation products. The method was successfully validated according to ICH guidelines and is suitable for routine quality control and stability studies of Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms. The clear separation of the parent drug from its degradation products confirms the stability-indicating nature of the method.
References
Use of Cefpodoxime Proxetil Impurity B in pharmaceutical research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefpodoxime Proxetil Impurity B in pharmaceutical research, primarily focusing on its role as a critical reference standard in quality control and analytical method development.
Introduction
Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic.[1][2][3] As with any active pharmaceutical ingredient (API), the presence of impurities is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2][4] this compound is a known process-related impurity of Cefpodoxime Proxetil.[1][3][5] Its chemical name is 1-[(Isopropoxycarbonyl)oxy]ethyl (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[3]
The primary application of this compound in pharmaceutical research is its use as a reference standard for the identification and quantification of this specific impurity in Cefpodoxime Proxetil bulk drug and finished dosage forms.
Applications in Pharmaceutical Research
The use of a well-characterized impurity standard like this compound is essential for:
-
Impurity Profiling: Establishing the impurity profile of Cefpodoxime Proxetil API and formulated products.
-
Analytical Method Development and Validation: Developing and validating robust analytical methods (e.g., HPLC, UPLC) for the routine quality control of Cefpodoxime Proxetil.
-
Stability Studies: Monitoring the formation of Impurity B under various stress conditions (e.g., heat, humidity, light, acid, base, oxidation) to understand the degradation pathways of Cefpodoxime Proxetil.[2][4]
-
Quality Control: Ensuring that the levels of Impurity B in production batches of Cefpodoxime Proxetil are within the acceptable limits set by regulatory authorities like the ICH.
Quantitative Data Summary
The following table summarizes key physicochemical and analytical data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₂₅N₅O₈S₂ | [3][5][6] |
| Molecular Weight | 527.57 g/mol | [3][5][6] |
| CAS Number | 947692-14-0 | [3][5][6] |
| Typical HPLC Retention Time (Relative) | ~0.43 (relative to Cefpodoxime Proxetil) | [7] |
| UV λmax | ~222 nm | [8][9] |
Experimental Protocols
4.1. Protocol for Identification and Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the determination of this compound. Method parameters should be optimized and validated for specific laboratory conditions and equipment.
Objective: To identify and quantify this compound in a sample of Cefpodoxime Proxetil drug substance.
Materials:
-
This compound reference standard
-
Cefpodoxime Proxetil sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 4.0)
-
Water (HPLC grade)
-
Orthophosphoric acid
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Inertsil C18, 5 µm, 250 x 4.6 mm)[8][9]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 4.0) and methanol in a 60:40 (v/v) ratio.[8][9] Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.[8]
-
Prepare working standard solutions of desired concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the Cefpodoxime Proxetil sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[8]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to Impurity B in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Impurity B in the sample using the peak area and the concentration of the standard.
-
4.2. Protocol for Structural Characterization using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of this compound in a sample using LC-MS.
Materials:
-
Cefpodoxime Proxetil sample suspected to contain Impurity B
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Equipment:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-MS/MS)[4]
-
C18 analytical column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of formic acid, methanol, and water.[4]
-
Sample Preparation: Dissolve the Cefpodoxime Proxetil sample in a suitable solvent (e.g., methanol/water mixture).[2]
-
LC-MS Conditions:
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum of the peak corresponding to the retention time of Impurity B.
-
Compare the obtained mass-to-charge ratio (m/z) and fragmentation pattern with the known values for this compound (Expected [M+H]⁺ ≈ 528.1).
-
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Role of Impurity B control in ensuring drug product quality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. This compound | CAS#:947692-14-0 | Chemsrc [chemsrc.com]
- 4. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
Application Note: Analysis of Cefpodoxime Proxetil Impurities by European Pharmacopoeia Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2][3] The European Pharmacopoeia (Ph. Eur.) outlines a stringent method for the analysis of related substances and impurities in Cefpodoxime Proxetil to ensure its quality, safety, and efficacy. This application note provides a detailed protocol and data presentation based on the Ph. Eur. monograph.
The official method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV detection to separate and quantify potential impurities.[4] Specified impurities that are monitored include Impurity B, Impurity C, Impurity D, and Impurity H.[4]
Experimental Protocol
This section details the methodology for the determination of impurities in Cefpodoxime Proxetil as per the European Pharmacopoeia 7.0.[4]
1. Materials and Reagents
-
Cefpodoxime Proxetil substance to be examined
-
Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D)
-
Cefpodoxime Proxetil for impurity H identification CRS
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Anhydrous formic acid
-
Water (HPLC grade)
-
Anhydrous citric acid
2. Solution Preparation
-
Solvent Mixture: Prepare a mixture of glacial acetic acid, acetonitrile, and water in a ratio of 2:99:99 (V/V/V).[4]
-
Test Solution: Dissolve 50 mg of the Cefpodoxime Proxetil substance to be examined in the solvent mixture and dilute to 50.0 mL with the same solvent mixture.[4]
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the solvent mixture.[4]
-
Reference Solution (b): Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D) in 5.0 mL of the solvent mixture.[4]
-
Reference Solution (c): Dissolve 5 mg of Cefpodoxime Proxetil for impurity H identification CRS in 5.0 mL of the solvent mixture.[4]
3. Chromatographic Conditions
The analysis is performed using a liquid chromatography system with the following conditions:
| Parameter | Specification |
| Column | End-capped octadecylsilyl silica gel for chromatography (5 µm), 0.15 m x 4.6 mm |
| Mobile Phase A | Anhydrous formic acid, methanol, water (1:400:600 V/V/V) |
| Mobile Phase B | Anhydrous formic acid, water, methanol (1:50:950 V/V/V) |
| Gradient Elution | See Table 1 below |
| Flow Rate | 0.6 mL/min[4] |
| Column Temperature | 20 °C[4] |
| Detection | Spectrophotometer at 254 nm[4] |
| Injection Volume | 20 µL[4] |
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 10 | 90 → 68 | 10 → 32 |
| 10 - 40 | 68 | 32 |
| 40 - 80 | 68 → 50 | 32 → 50 |
| 80 - 85 | 50 | 50 |
| 85 - 90 | 50 → 25 | 50 → 75 |
| 90 - 95 | 25 | 75 |
| 95 - 100 | 25 → 90 | 75 → 10 |
4. System Suitability
The system suitability is assessed to ensure the chromatographic system is performing adequately.
| Parameter | Reference Solution | Requirement |
| Chromatogram Similarity | Reference Solution (b) | The chromatogram obtained is similar to the one supplied with Cefpodoxime Proxetil for peak identification CRS.[4] |
| Resolution | Reference Solution (a) | Minimum 6.0 between the peaks due to cefpodoxime proxetil diastereoisomers I and II.[4] |
| Peak-to-Valley Ratio | Reference Solution (b) | Minimum 1.1 between the peak due to diastereoisomer II of impurity B and the peak due to impurity C.[4] |
5. Impurity Identification and Quantification
-
Identification: Identify the peaks of impurities B, C, and D using the chromatogram obtained with Reference Solution (b) and the chromatogram supplied with the CRS. Identify the peak of impurity H using the chromatogram from Reference Solution (c) and its corresponding CRS chromatogram.[4]
-
Relative Retention Times: The approximate relative retention times with reference to cefpodoxime proxetil diastereoisomer II (retention time ≈ 58 min) are provided in the table below.[4]
| Impurity | Relative Retention Time |
| Diastereoisomer I of Impurity B | ~ 0.68 |
| Diastereoisomer I of Cefpodoxime Proxetil | ~ 0.74 |
| Impurity C | ~ 0.82 |
| Diastereoisomer II of Impurity B | ~ 0.85 |
| Impurity D (2 peaks) | ~ 0.88 and 1.13 |
| Diastereoisomers of Impurity H | Between ~ 1.9 and 2.3 |
-
Limits: The acceptance criteria for the impurities are as follows:
| Impurity | Limit |
| Impurity C | Not more than twice the sum of the areas of the 2 principal peaks in the chromatogram obtained with reference solution (a) (2.0%).[4] |
| Impurity D (sum of the 2 diastereoisomers) | Not more than the sum of the areas of the 2 principal peaks in the chromatogram obtained with reference solution (a) (1.0%).[4] |
| Impurity H (sum of the diastereoisomers) | Not specified in the provided excerpt, but controlled. |
| Any other impurity | Not specified in the provided excerpt, but generally controlled by the monograph. |
| Disregard Limit | 0.05 times the sum of the areas of the 2 principal peaks in the chromatogram obtained with reference solution (a) (0.05%).[4] |
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of Cefpodoxime Proxetil impurities according to the European Pharmacopoeia.
References
Troubleshooting & Optimization
Technical Support Center: Cefpodoxime Proxetil Impurity Analysis
Welcome to the Technical Support Center for the analysis of Cefpodoxime Proxetil and its impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly the co-elution of impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Cefpodoxime Proxetil that are known to co-elute?
A1: Several process-related and degradation impurities of Cefpodoxime Proxetil have been identified. While specific co-eluting pairs can vary depending on the chromatographic conditions, some known impurities that can be challenging to separate include the diastereomers of Cefpodoxime Proxetil itself, as well as impurities B, C, D, and H, which are specified in pharmacopeias.[1] Forced degradation studies have shown that under stress conditions like acid and alkali hydrolysis, oxidation, and heat, various degradation products are formed which can potentially co-elute with the main peak or other impurities.[2][3]
Q2: My HPLC chromatogram shows a peak co-eluting with the main Cefpodoxime Proxetil peak. What are the initial troubleshooting steps?
A2: When facing co-elution with the main analyte peak, a systematic approach is crucial. Here are the initial steps:
-
Verify System Suitability: Before making any changes, ensure your HPLC system is performing optimally. Check parameters like theoretical plates, peak asymmetry (tailing factor), and the resolution of any known critical pairs as defined in your method or the relevant pharmacopeia.
-
Assess Peak Purity: If available, use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to check the peak purity of the Cefpodoxime Proxetil peak. This will help confirm if it is indeed a co-elution issue.
-
Review Method Parameters: Double-check that the mobile phase composition, pH, column temperature, and flow rate are all set according to the validated method. Small deviations can significantly impact selectivity and resolution.
Q3: How can I modify my mobile phase to resolve co-eluting impurities?
A3: Modifying the mobile phase is a powerful strategy to resolve co-elution. Consider the following adjustments:
-
Change Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust Mobile Phase pH: The ionization state of Cefpodoxime Proxetil and its impurities is highly dependent on the pH of the mobile phase. A small adjustment in the pH (within the stable range of the column) can significantly change the retention times and potentially resolve co-eluting peaks. For instance, a method for Cefpodoxime Acid impurity uses a mobile phase with a pH of 4.0.[4][5]
-
Modify Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape and selectivity. Experiment with different concentrations within a reasonable range (e.g., 10-50 mM).
-
Introduce an Ion-Pair Reagent: For highly polar or ionic impurities, adding an ion-pair reagent to the mobile phase can improve retention and resolution.
Q4: Can changing the column or its temperature help in resolving co-elution?
A4: Yes, both the column and the temperature play a critical role in chromatographic separation:
-
Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. A column with a different bonding chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) can offer different selectivity.
-
Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and improve resolution.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity. Increasing the temperature generally leads to sharper peaks and shorter retention times. It is advisable to experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your separation.
Troubleshooting Guides
Guide 1: Resolving a Known Co-eluting Impurity Pair
This guide provides a step-by-step workflow for resolving a known co-eluting impurity pair during Cefpodoxime Proxetil analysis.
Guide 2: Developing a Stability-Indicating Method
A stability-indicating method is crucial for accurately quantifying Cefpodoxime Proxetil in the presence of its degradation products. Forced degradation studies are essential for developing such a method.
Experimental Protocols
Protocol 1: RP-HPLC Method for Cefpodoxime Proxetil and Its Impurities
This protocol is based on a method described for the analysis of Cefpodoxime Proxetil and its related substances.[6][7]
-
Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: A mixture of formic acid, methanol, and water (e.g., 1:400:600, v/v/v).
-
Mobile Phase B: A mixture of formic acid, methanol, and water (e.g., 1:50:950, v/v/v).
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities. A typical starting point could be a linear gradient from a low to a high concentration of the organic modifier.
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the Cefpodoxime Proxetil sample in a mixture of water, acetonitrile, and acetic acid (e.g., 99:99:1, v/v/v).[6][7]
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies on Cefpodoxime Proxetil.[2][7]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl for a specified period (e.g., 2 hours) at room temperature, followed by neutralization with 0.1 M NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH for a specified period (e.g., 2 hours) at room temperature, followed by neutralization with 0.1 M HCl.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide for a specified period at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C for 2 hours).
-
Photolytic Degradation: Expose the sample solution to UV irradiation.
Data Presentation
Table 1: Common Cefpodoxime Proxetil Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity E | C₂₂H₂₇N₅O₁₀S₂ | 585.61 |
| Impurity G | C₂₃H₂₉N₅O₁₀S₂ | 599.63 |
| Impurity J | C₂₃H₂₉N₅O₁₁S₂ | 615.63 |
| Impurity M | C₃₀H₃₇N₇O₁₂S₃ | 783.85 |
Data sourced from Pharmaffiliates.[8]
Table 2: Example HPLC Method Parameters for Cefpodoxime Acid Impurity
| Parameter | Condition |
| Column | Inertsil C18 (5 µm) |
| Mobile Phase | Phosphate buffer: Methanol (60:40, v/v), pH 4.0 |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 222 nm |
| Elution Mode | Isocratic |
This method was specifically developed for the analysis of Cefpodoxime Acid impurity.[4][5]
References
- 1. drugfuture.com [drugfuture.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Improving peak resolution for Cefpodoxime Proxetil Impurity B in HPLC
This technical support guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the peak resolution for Cefpodoxime Proxetil Impurity B in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a known related substance to the antibiotic Cefpodoxime Proxetil.[1][2] Its chemical formula is C₂₀H₂₅N₅O₈S₂ with a molecular weight of 527.57.[3][4] Accurate quantification of this and other impurities is crucial for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Q2: Why is good peak resolution critical in impurity analysis?
Good peak resolution is essential for the accurate quantification of impurities. Poor resolution can lead to co-elution, where the impurity peak merges with the main active pharmaceutical ingredient (API) peak or other impurities.[5] This can result in underestimation or overestimation of the impurity levels, potentially leading to the release of a product that does not meet quality standards.
Q3: What are the initial steps to troubleshoot poor resolution between Cefpodoxime Proxetil and Impurity B?
When encountering poor resolution, a systematic approach is recommended. Start by ensuring the HPLC system is functioning correctly (e.g., stable pressure, no leaks). The first parameters to adjust are typically related to the mobile phase, as these changes are often the easiest to implement.[6] Consider slightly modifying the organic-to-aqueous solvent ratio or adjusting the pH of the mobile phase.[6][7]
Q4: How does the mobile phase composition affect peak resolution?
The mobile phase composition is a powerful tool for optimizing separation. Key adjustments include:
-
Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (like acetonitrile or methanol) will generally increase the retention time of both the API and its impurities, which can lead to better separation.[6][8]
-
pH Control: If the API and impurity have different pKa values, adjusting the mobile phase pH can alter their ionization states and, consequently, their retention behavior, which can significantly improve selectivity.[6][7]
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can change the selectivity of the separation due to different solvent-analyte interactions.[9]
-
Additives and Buffers: The use of buffers is critical to maintain a stable pH.[5] For ionizable compounds, ion-pairing agents can be introduced to enhance retention and selectivity, though this can make methods more complex and harder on the column.[6]
Q5: Can changing the HPLC column improve the separation?
Yes, the column is a critical factor in achieving desired resolution.[10] Consider the following:
-
Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a significant change in selectivity. For example, switching from a standard C18 column to a Phenyl or Cyano phase can introduce different retention mechanisms (like π-π interactions) that may better resolve the compounds.[7]
-
Column Dimensions: Increasing the column length or decreasing the particle size can increase column efficiency (plate number, N), leading to sharper peaks and better resolution.[8][10] However, this will also likely increase backpressure, which must be compatible with your HPLC system's capabilities.[8]
Q6: What is the role of temperature and flow rate in improving resolution?
Both temperature and flow rate can be adjusted to fine-tune the separation:
-
Temperature: Increasing the column temperature typically reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[10] It can also slightly alter the selectivity of the separation. It's important to ensure that the analytes are stable at the tested temperature.
-
Flow Rate: Lowering the flow rate can sometimes increase the efficiency of the separation and improve resolution, but it will also increase the analysis time.[7][10] A balance must be struck between achieving the desired resolution and maintaining a practical run time.
HPLC Method Troubleshooting Guide
Problem: Co-eluting or poorly resolved peaks of Cefpodoxime Proxetil and Impurity B.
This guide provides a systematic workflow to address this common issue.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:947692-14-0 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Cefpodoxime Proxetil Impurity Analysis
Welcome to our dedicated support center for scientists and researchers engaged in the impurity analysis of Cefpodoxime Proxetil. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your chromatographic experiments.
Troubleshooting Guide for HPLC Analysis
This guide addresses specific issues that may arise during the High-Performance Liquid Chromatography (HPLC) analysis of Cefpodoxime Proxetil and its impurities.
Frequently Asked Questions (FAQs)
Issue 1: Poor peak shape - Tailing peaks for Cefpodoxime Proxetil and its impurities.
-
Question: My chromatogram shows significant peak tailing for the main component and several impurity peaks. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing in the analysis of Cefpodoxime Proxetil is a common issue and can often be attributed to several factors related to the analyte, mobile phase, or column chemistry.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in the Cefpodoxime Proxetil molecule and its impurities, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3-4 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and reinject.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants.
-
-
Issue 2: Inconsistent retention times for Cefpodoxime Proxetil isomers.
-
Question: I am observing significant shifts in the retention times of the Cefpodoxime Proxetil R and S isomers between injections. What could be causing this variability?
-
Answer: Cefpodoxime Proxetil is a mixture of two diastereomers (R and S isomers), and their separation can be sensitive to subtle changes in the chromatographic conditions.
-
Mobile Phase Composition: Even minor variations in the mobile phase composition can affect the selectivity and retention of the isomers.
-
Solution:
-
Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for every run. Use a graduated cylinder for precise measurements.
-
Online Mixing: If using a gradient method with online mixing, ensure the pump is functioning correctly and the solvent proportions are being delivered accurately.
-
Degassing: Thoroughly degas the mobile phase to prevent air bubbles from affecting the pump performance and flow rate.
-
-
-
Column Temperature Fluctuations: Temperature changes can impact the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can cause retention time drift in the initial runs.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Issue 3: Appearance of ghost peaks in the chromatogram.
-
Question: I am seeing unexpected peaks, often referred to as "ghost peaks," in my chromatograms, even in blank runs. What is their origin and how can I eliminate them?
-
Answer: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
-
-
Carryover from Previous Injections: Residuals from a previous, more concentrated sample can be injected in a subsequent run, appearing as ghost peaks.
-
Solution: Implement a thorough needle wash program on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Sample Contamination: The sample itself or the diluent may be contaminated.
-
Solution: Prepare fresh samples and use a clean, high-purity diluent.
-
-
Issue 4: High backpressure during the analysis.
-
Question: The backpressure of my HPLC system has been steadily increasing during the Cefpodoxime Proxetil impurity analysis. What are the potential causes and solutions?
-
Answer: High backpressure is a common problem in HPLC and can indicate a blockage in the system.
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution:
-
Sample Filtration: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.
-
Guard Column: Use a guard column to protect the analytical column from particulates and strongly retained impurities.
-
Back-flushing: As a last resort, try back-flushing the column (disconnect from the detector) at a low flow rate.
-
-
-
Precipitation in the System: If the sample is not fully soluble in the mobile phase, it can precipitate and cause blockages. Cefpodoxime Proxetil has limited aqueous solubility.
-
Solution: Ensure the sample diluent is compatible with the mobile phase. It may be necessary to use a diluent with a higher organic content.
-
-
Blockage in Tubing or Fittings: Contamination can also build up in the tubing or fittings of the HPLC system.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
-
Data Presentation
For effective comparison and monitoring of your analytical method, we recommend maintaining a system suitability log.
Table 1: System Suitability Parameters for Cefpodoxime Proxetil Impurity Analysis
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor (Cefpodoxime Proxetil) | ≤ 1.5 | 1.1 - 1.3 |
| Resolution (between R and S isomers) | ≥ 1.5 | > 2.0 |
| Theoretical Plates (Cefpodoxime Proxetil) | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
| RSD of Retention Time (n=6) | ≤ 1.0% | < 0.5% |
Experimental Protocols
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Cefpodoxime Proxetil and its impurities is outlined below. This method can be used as a starting point and should be optimized and validated for your specific application.
Table 2: Example HPLC Method for Cefpodoxime Proxetil Impurity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Mandatory Visualization
To aid in understanding the troubleshooting process, the following diagrams illustrate the logical workflow and relationships between problems, causes, and solutions.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical relationship for troubleshooting peak tailing.
References
Technical Support Center: Method Robustness for Cefpodoxime Proxetil Impurity Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of Cefpodoxime Proxetil impurity assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing in a Cefpodoxime Proxetil impurity assay?
A1: Robustness testing evaluates the reliability of an analytical method by assessing its capacity to remain unaffected by small, deliberate variations in method parameters.[1] This ensures the method's suitability for routine use and its transferability between different laboratories, equipment, and analysts. For Cefpodoxime Proxetil impurity assays, it is crucial to demonstrate that minor procedural changes do not lead to significant deviations in the quantification and resolution of impurities.
Q2: Which parameters are typically varied during the robustness testing of an HPLC method for Cefpodoxime Proxetil impurities?
A2: Common parameters deliberately varied during robustness testing of HPLC methods include the mobile phase composition (e.g., percentage of organic solvent), the pH of the mobile phase buffer, the column temperature, the flow rate, and the detection wavelength.[2][3] It is also advisable to consider variations in the source of reagents and the type of HPLC column (e.g., different batches or manufacturers).[1]
Q3: What are the acceptance criteria for a robust Cefpodoxime Proxetil impurity assay?
A3: The primary acceptance criterion for robustness testing is that the system suitability test (SST) results remain within the established limits for all tested variations.[4] Key SST parameters include the resolution between Cefpodoxime Proxetil and its known impurities, the tailing factor of the main peak, and the theoretical plates of the column.[2] The method is considered robust if these parameters are consistently met despite the intentional small changes in the method parameters.
Q4: How does forced degradation study relate to the robustness of an impurity assay?
A4: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for developing a stability-indicating method.[5][6][7] A robust impurity assay must be able to separate and accurately quantify the degradation products formed under these stress conditions from the parent drug and other impurities.[6][7] This demonstrates the method's specificity and its suitability for stability studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Cefpodoxime Proxetil and an impurity peak during robustness checks. | 1. Mobile Phase Composition: A slight variation in the organic-to-aqueous ratio can significantly impact selectivity.[2] 2. Mobile Phase pH: The ionization state of Cefpodoxime Proxetil and its impurities is pH-dependent, affecting retention times. 3. Column Temperature: Temperature variations can alter selectivity and peak shape. | 1. Narrow the acceptable range for the mobile phase composition in the method protocol. 2. Evaluate the pKa values of the analytes and select a buffer pH that provides optimal and stable separation. 3. Ensure the column oven is properly calibrated and maintain a consistent temperature. |
| Significant shift in retention times. | 1. Flow Rate Variation: Inconsistent flow rate directly impacts retention times.[8] 2. Mobile Phase Preparation: Inaccuracies in preparing the mobile phase can lead to shifts. 3. Column Aging: Over time, column performance can degrade, leading to changes in retention. | 1. Verify the HPLC pump's performance and calibration. 2. Implement a strict and well-documented procedure for mobile phase preparation. 3. Define the column's lifecycle and establish criteria for its replacement. |
| Inconsistent peak areas and quantification. | 1. Sample and Standard Solution Instability: Cefpodoxime Proxetil can be unstable in certain solvents or under specific storage conditions.[5] 2. Injection Volume Variation: An issue with the autosampler can lead to inconsistent injection volumes. 3. Integration Parameters: Inconsistent peak integration can lead to variable results. | 1. Perform a solution stability study to determine the appropriate solvent and storage conditions for samples and standards.[5] 2. Perform a precision test on the autosampler. 3. Define and lock the peak integration parameters within the chromatography data system. |
| Appearance of new, unexpected peaks. | 1. Contamination: Contamination from glassware, solvents, or the sample itself. 2. On-column Degradation: The analytical conditions (e.g., pH, temperature) may be causing the degradation of the analyte on the column. 3. Sample Degradation: The sample may have degraded after preparation and before injection. | 1. Use high-purity solvents and thoroughly clean all glassware. Analyze a blank injection to check for system contamination. 2. Investigate the effect of mobile phase pH and temperature on analyte stability. 3. Re-prepare the sample and inject it immediately. |
Experimental Protocols
Robustness Testing Protocol for a Cefpodoxime Proxetil HPLC Impurity Method
This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for Cefpodoxime Proxetil impurity analysis.
-
Define Nominal Method Parameters: Establish the standard operating parameters for the HPLC method, including:
-
Identify and Define Parameter Variations: Select the critical parameters to be varied and define the range of variation around the nominal value.
| Parameter | Nominal Value | Lower Limit | Upper Limit |
| Mobile Phase Organic Content (%) | 45% Acetonitrile | 43% | 47% |
| Mobile Phase pH | 6.0 | 5.8 | 6.2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
-
Experimental Design: Employ a one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach. For OFAT, vary one parameter while keeping others at their nominal values.
-
Sample Preparation: Prepare a system suitability solution containing Cefpodoxime Proxetil and its known impurities. Also, prepare a test sample of Cefpodoxime Proxetil.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for each experimental condition.
-
Inject the system suitability solution and verify that the SST criteria (e.g., resolution > 2.0 between critical peaks) are met.
-
Inject the test sample in triplicate for each condition.
-
-
Data Analysis:
-
Record the retention times, peak areas, peak tailing, and resolution for all specified impurities.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the impurity content under each condition.
-
Compare the results to the nominal conditions and the predefined acceptance criteria.
-
Forced Degradation Study Protocol
This protocol describes the conditions for inducing the degradation of Cefpodoxime Proxetil to assess the stability-indicating nature of the impurity assay.
-
Sample Preparation: Prepare a stock solution of Cefpodoxime Proxetil in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[5]
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 5 M HCl and reflux at 80°C for 90 minutes.[5] Neutralize the solution before injection.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable base (e.g., 0.1 N NaOH) and monitor for degradation over time at room temperature. Neutralize the solution before injection.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and reflux at 80°C for 90 minutes.[5]
-
Thermal Degradation: Expose the solid Cefpodoxime Proxetil powder to dry heat (e.g., 60°C) for a specified period. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined duration (e.g., 12 hours).[9]
-
-
Analysis:
-
Analyze the stressed samples using the HPLC impurity method.
-
Analyze an unstressed control sample for comparison.
-
-
Evaluation:
-
Assess the peak purity of the Cefpodoxime Proxetil peak in the stressed samples using a photodiode array (PDA) detector.
-
Ensure that all major degradation products are well-resolved from the parent peak and from each other. The resolution factor should ideally be greater than 1.7.[6]
-
Visualizations
Caption: Workflow for Robustness Testing of an HPLC Method.
Caption: Logic Diagram for Troubleshooting Robustness Test Failures.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefpodoxime Proxetil and Dicloxacillin Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Cefpodoxime Proxetil during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Cefpodoxime Proxetil during analysis.
Frequently Asked Questions (FAQs)
Q1: My Cefpodoxime Proxetil sample is showing significant degradation during HPLC analysis. What are the common causes?
A1: Degradation of Cefpodoxime Proxetil during HPLC analysis can stem from several factors. The molecule is susceptible to hydrolysis, oxidation, and photodegradation. Key areas to investigate include the pH of your mobile phase and diluent, exposure to light, temperature, and the purity of your solvents. Cefpodoxime Proxetil is a prodrug that is de-esterified in vivo to its active metabolite, cefpodoxime, and this hydrolysis can also occur in vitro under certain analytical conditions[1][2][3][4][5].
Q2: What is the optimal pH for the mobile phase and sample diluent to minimize degradation?
A2: To minimize hydrolytic degradation, the pH of the mobile phase and sample diluent should be maintained in a slightly acidic to neutral range. Studies have shown that Cefpodoxime Proxetil exhibits maximum stability around pH 5.[6] Both acidic and alkaline conditions can accelerate its degradation.[1][6][7] For instance, significant degradation is observed in the presence of 5 M HCl and 0.1 N NaOH.[1][2]
Q3: I am observing extra peaks in my chromatogram. Could these be degradation products?
A3: Yes, the appearance of extra peaks is a strong indication of degradation. Cefpodoxime Proxetil can degrade into several by-products under stress conditions such as acid, base, oxidation, heat, and light.[1][8][9][10][11][12] It is crucial to use a stability-indicating HPLC method that can resolve the parent drug from its degradation products.[1][2]
Q4: How can I prevent photodegradation of Cefpodoxime Proxetil during my analysis?
A4: Cefpodoxime Proxetil is sensitive to UV light.[6][8][9] To prevent photodegradation, it is recommended to work under amber or low-actinic light conditions. Protect your standard solutions, samples, and mobile phase reservoirs from direct light exposure by using amber vials and wrapping containers in aluminum foil.
Q5: What are the best practices for preparing and storing standard and sample solutions?
A5: Standard and sample solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at refrigerated temperatures (2-8 °C) and protected from light.[8] The choice of solvent is also critical; methanol is a commonly used solvent for stock solutions.[1][2] The stability of the sample solution should be evaluated over the expected analysis time.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of main peak area over time | Hydrolysis due to inappropriate pH. | Adjust mobile phase and diluent pH to around 5-6.[2][6] |
| Photodegradation. | Work under amber light and use light-protective containers. | |
| Thermal degradation. | Maintain samples at a controlled, cool temperature. Use a cooled autosampler if available. | |
| Appearance of unknown peaks | Forced degradation (acidic/basic hydrolysis, oxidation). | Ensure the purity of solvents and reagents. Use a validated stability-indicating method to separate degradation products.[1][2] |
| Contamination of the HPLC system. | Flush the system thoroughly. | |
| Poor peak shape (tailing, fronting) | Interaction with active sites on the column. | Use a high-quality, end-capped C18 column. Consider adding a competitive base to the mobile phase in small concentrations. |
| Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the mobile phase. | |
| Irreproducible retention times | Fluctuation in mobile phase composition or pH. | Prepare mobile phase accurately and ensure it is well-mixed. Use a buffer to maintain a stable pH. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated stability-indicating method for the determination of Cefpodoxime Proxetil.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 6.0, adjusted with o-phosphoric acid) in the ratio of 45:55 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Diluent: Mobile phase.
Protocol 2: Forced Degradation Study
To investigate the stability of Cefpodoxime Proxetil, forced degradation studies can be performed under various stress conditions.[1][2][8][9]
-
Acid Hydrolysis: Treat the drug solution with 5 M HCl at 80°C for 90 minutes.[2]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature.[1]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 80°C for 90 minutes.[2]
-
Thermal Degradation: Expose the solid drug to dry heat at 60°C.[8][9]
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 12 hours.[8][9]
After exposure to the stress conditions, samples should be appropriately diluted and analyzed using the stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of Cefpodoxime Proxetil.
Caption: Workflow for minimizing degradation during HPLC analysis.
References
- 1. scispace.com [scispace.com]
- 2. akjournals.com [akjournals.com]
- 3. EP1365764B1 - Oral pharmaceutical composition of cefpodoxime proxetil - Google Patents [patents.google.com]
- 4. Cefpodoxime Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A review of the pharmacokinetics of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of cefpodoxime proxetil in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
Enhancing sensitivity of detection for Cefpodoxime Proxetil impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and characterization of Cefpodoxime Proxetil impurities. Our aim is to help you enhance the sensitivity and reliability of your analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Cefpodoxime Proxetil impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase. A common mobile phase consists of a gradient of formic acid-methanol-water.[1][2][3] Adjusting the gradient elution program can improve separation.[2][3] For example, a gradient program could be: T0.01/95:5 (A:B), T65.0/95:5, T145.0/15:85, T155.0/15:85, T155.1/95:5, and T165.0/95:5, where A is formic acid-methanol-water (1:400:600, v/v/v) and B is formic acid-methanol-water (1:50:950, v/v/v).[3] |
| Column degradation or inappropriate column type. | Use a C18 column, which is commonly cited for this analysis.[1][2][3][4] Ensure the column is properly conditioned and maintained. If resolution degrades, consider replacing the column. | |
| Low Sensitivity / Poor Signal-to-Noise | Suboptimal mass spectrometer settings. | Optimize MS conditions, including ionization mode, declustering potential, collision energy, and ion source parameters.[4][5] For ESI-MS/MS, positive ionization mode is typically used.[4][5] |
| Low concentration of impurities. | Concentrate the sample if possible. Ensure the method's limit of detection (LOD) and limit of quantification (LOQ) are sufficiently low. One study reported an LOD of 0.17 µg/mL and an LOQ of 0.5 µg/mL for an HPLC method.[6] | |
| Identification of Unknown Impurities | Lack of reference standards for all potential impurities. | Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to generate potential degradation products.[3][4][5][6] This helps in the tentative identification of unknown peaks in the sample chromatogram. |
| Insufficient fragmentation in MS/MS for structural elucidation. | Analyze the fragmentation patterns of the Cefpodoxime Proxetil parent drug to understand its characteristic fragmentation pathways.[1][2][4][5] This information can be used to deduce the structures of unknown impurities that share a common core structure. | |
| Method Variability and Reproducibility Issues | Inconsistent sample preparation. | Follow a standardized and detailed sample preparation protocol. A typical procedure involves dissolving the sample in a mixture of water, acetonitrile, and acetic acid.[2][3][4] |
| Fluctuations in chromatographic conditions. | Ensure the HPLC/UPLC system is properly calibrated and maintained. Use a column oven to maintain a consistent temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for identifying and quantifying Cefpodoxime Proxetil impurities?
A1: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective and widely used technique.[1][4] It offers the high sensitivity and specificity required for detecting and characterizing impurities, even at low concentrations.[7] HPLC with UV detection is also commonly used for quantification.[6][8]
Q2: How can I generate a comprehensive impurity profile for my Cefpodoxime Proxetil sample?
A2: A combination of analyzing the bulk drug substance and performing forced degradation studies is recommended. Forced degradation under various stress conditions (acid, base, oxidation, heat, and light) helps to identify potential degradation products that may not be present in the unstressed sample.[3][4][5][6]
Q3: What are the typical known impurities of Cefpodoxime Proxetil?
A3: Several process-related and degradation impurities have been identified. Some of the known impurities are designated by pharmacopeias, such as Impurity B, C, D, and H. Systematic studies have characterized numerous others, including isomers and degradation products.[1][2][4]
Q4: What are the critical parameters to consider when developing a stability-indicating HPLC method for Cefpodoxime Proxetil?
A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any other impurities. Key parameters to validate include specificity (peak purity), linearity, accuracy, precision, LOD, and LOQ.[6][9] The resolution between the API peak and the closest eluting impurity peak should be greater than 1.5.[6]
Experimental Protocols
Sample Preparation for Impurity Profiling
This protocol is a general guideline based on commonly cited literature.[2][3][4]
-
Stock Solution Preparation: Accurately weigh and dissolve approximately 50 mg of the Cefpodoxime Proxetil bulk material or capsule contents in 50 mL of a solvent mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v).[3][4]
-
Working Solution: Further dilute the stock solution as required for the specific analytical method to fall within the linear range of the instrument.
-
Forced Degradation Studies:
-
Acid Degradation: To 5 mL of the stock solution, add 2 mL of 0.1 M HCl. After a specified time (e.g., 2 hours), neutralize the solution with 2 mL of 0.1 M NaOH.[3]
-
Base Degradation: To 5 mL of the stock solution, add 2 mL of 0.1 M NaOH. After a specified time (e.g., 2 hours), neutralize the solution with 2 mL of 0.1 M HCl.[2][3]
-
Oxidative Degradation: Treat the stock solution with a suitable concentration of hydrogen peroxide (e.g., 3%).[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C for 2 hours) or the stock solution to a water bath at 60°C for 45 minutes.[3][4]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period (e.g., 12 hours).[2][3][4]
-
LC-MS/MS Method for Impurity Characterization
This protocol outlines a typical LC-MS/MS method for the characterization of impurities.[1][4][5]
-
Liquid Chromatography:
-
Column: C18, e.g., Kromasil 100-5 C18 (4.6 mm × 150 mm, 5 µm).[3]
-
Mobile Phase A: Formic acid-methanol-water (1:400:600, v/v/v).[3]
-
Mobile Phase B: Formic acid-methanol-water (1:50:950, v/v/v).[3]
-
Column Temperature: 25°C.[3]
-
Gradient Program: A typical gradient can be found in the troubleshooting section.
-
-
Mass Spectrometry:
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Linearity Range | 1–80 µg/mL | HPLC | [6] |
| 150-750 µg/mL | HPLC | [10] | |
| LOD | 0.17 µg/mL | HPLC | [6][9] |
| 53 ng/mL | HPLC | [9] | |
| LOQ | 0.5 µg/mL | HPLC | [6][9] |
| 160 ng/mL | HPLC | [9] | |
| Resolution Factor | > 1.7 | HPLC | [6][9] |
| > 2.0 | HPLC | [9] | |
| Minimum 4.0 between diastereoisomers | HPLC |
Visualizations
Caption: Experimental workflow for Cefpodoxime Proxetil impurity profiling.
References
- 1. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Mobile phase optimization for Cefpodoxime Proxetil and its impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mobile phase optimization for the analysis of Cefpodoxime Proxetil and its impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the analysis of Cefpodoxime Proxetil and its impurities?
A common starting point for developing an HPLC method for Cefpodoxime Proxetil is a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate or acetate buffer). The ratio of the organic to the aqueous phase is a critical parameter to optimize for achieving good separation.
Q2: How does the pH of the mobile phase affect the separation?
The pH of the mobile phase plays a crucial role in the retention and peak shape of Cefpodoxime Proxetil and its impurities, as they are ionizable compounds. Adjusting the pH can significantly alter the chromatography. For instance, a phosphate buffer with a pH of 4.0 has been successfully used in an isocratic method with methanol.[1][2] Another method utilized a mobile phase with a pH of 3, composed of acetonitrile and phosphate buffer.[3] It is essential to work within the stable pH range of the chosen column.
Q3: What are the common impurities of Cefpodoxime Proxetil I should be aware of?
Cefpodoxime Proxetil can degrade under various stress conditions, leading to the formation of several impurities. Forced degradation studies, including acidic, basic, oxidative, thermal, and photolytic stress, are performed to identify these potential impurities.[1][4] One of the major process impurities is Cefpodoxime Acid.[5][6] A comprehensive analysis should be able to separate the main Cefpodoxime Proxetil peak from these degradation products and other process-related impurities.
Q4: What detection wavelength is recommended for Cefpodoxime Proxetil and its impurities?
The UV detection wavelength for Cefpodoxime Proxetil is typically in the range of 222 nm to 259 nm. Specific methods have reported using 252 nm, 254 nm, and 259 nm for the parent drug.[1][3][4] For the specific estimation of Cefpodoxime Acid impurity, a detection wavelength of 222 nm has been found to be suitable.[5][6]
Troubleshooting Guide
Issue 1: Poor resolution between Cefpodoxime Proxetil diastereomers (R and S isomers).
-
Possible Cause: Inadequate mobile phase composition or pH.
-
Troubleshooting Steps:
-
Adjust Organic Solvent Ratio: Systematically vary the percentage of methanol or acetonitrile in the mobile phase. A lower organic content generally increases retention and may improve the resolution between the two isomers.
-
Optimize pH: Fine-tune the pH of the aqueous buffer. A change in pH can alter the ionization state of the diastereomers, potentially leading to better separation. A resolution factor greater than 2 is considered good.[1][7]
-
Change Organic Solvent: If using methanol, try switching to acetonitrile or a ternary mixture of methanol, acetonitrile, and buffer. Different organic solvents can offer different selectivities.
-
Lower the Temperature: Decreasing the column temperature can sometimes enhance resolution, although it may increase backpressure and run time.
-
Issue 2: Tailing or broad peaks for Cefpodoxime Proxetil.
-
Possible Cause: Secondary interactions with the stationary phase, inappropriate mobile phase pH, or column degradation.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and the column. For silica-based C18 columns, operating within a pH range of 2 to 8 is generally recommended.
-
Add an Ion-Pairing Agent: If silanol interactions are suspected, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase to avoid peak distortion.
-
Issue 3: Co-elution of impurities with the main Cefpodoxime Proxetil peak.
-
Possible Cause: The current mobile phase does not provide sufficient selectivity for the separation of the impurity from the main analyte.
-
Troubleshooting Steps:
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can often resolve closely eluting impurities. A shallow gradient around the elution time of the main peak can be particularly effective.
-
Vary Mobile Phase Composition: Experiment with different organic solvents (methanol vs. acetonitrile) and different buffer systems (phosphate vs. acetate) to alter the selectivity of the separation.
-
Change Column Chemistry: If mobile phase optimization is insufficient, trying a different column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 chemistry) may provide the necessary selectivity.
-
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Cefpodoxime Proxetil
This protocol is based on a method developed for the determination of Cefpodoxime Proxetil in the presence of its degradation products.[1][2]
-
Chromatographic Conditions:
-
Column: Phenomenex ODS (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and Phosphate Buffer (pH 4.0) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 252 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Mobile Phase Preparation:
-
Prepare the phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate and disodium hydrogen phosphate in HPLC grade water to achieve the desired concentration.
-
Adjust the pH of the buffer to 4.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with methanol in a 35:65 ratio.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Cefpodoxime Proxetil reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentration.
-
Sample Solution: For pharmaceutical formulations, crush tablets to a fine powder, accurately weigh a portion equivalent to a specific amount of Cefpodoxime Proxetil, dissolve in methanol, sonicate, and filter. Dilute the filtrate with the mobile phase.
-
Protocol 2: RP-HPLC Method for Cefpodoxime Acid Impurity
This protocol is designed for the specific determination of the Cefpodoxime Acid impurity.[5][6]
-
Chromatographic Conditions:
-
Column: Inertsil C18 (5 µm)
-
Mobile Phase: Phosphate Buffer (pH 4.0) and Methanol in a 60:40 (v/v) ratio.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 222 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Mobile Phase Preparation:
-
Prepare the phosphate buffer and adjust the pH to 4.0 as described in Protocol 1.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with methanol in a 60:40 ratio.
-
Degas the mobile phase.
-
-
Standard and Sample Preparation:
-
Impurity Standard Stock Solution: Accurately weigh and dissolve Cefpodoxime Acid reference standard in methanol.
-
Working Standard and Sample Solutions: Prepare dilutions of the impurity standard and the Cefpodoxime Proxetil sample in the mobile phase.
-
Data Presentation
Table 1: Comparison of Reported Chromatographic Conditions for Cefpodoxime Proxetil Analysis
| Parameter | Method 1[1][2] | Method 2[4] | Method 3[3] | Method 4 (for Impurity)[5][6] |
| Column | Phenomenex ODS (C18) | Phenomenex Luna C18 | Luna C18 | Inertsil C18 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 4.0) (65:35) | Acetonitrile:50 mM Ammonium Acetate (pH 6.0) (45:55) | Acetonitrile:Phosphate Buffer (pH 3.0) (70:30) | Phosphate Buffer (pH 4.0):Methanol (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | 0.8 mL/min |
| Detection Wavelength | 252 nm | 254 nm | 259 nm | 222 nm |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. [PDF] Cefpodoxime Proxetil: A New Stability Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quantification of Cefpodoxime Proxetil Impurity B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Cefpodoxime Proxetil Impurity B in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on identifying and mitigating matrix effects.
Issue 1: Poor reproducibility of analytical results.
-
Question: My calibration standards are consistent, but the results for my plasma samples show high variability. What could be the cause?
-
Answer: High variability in biological sample results, despite consistent calibration standards, is a strong indicator of matrix effects. Matrix effects occur when components in the sample matrix (e.g., plasma) interfere with the ionization of the analyte of interest, in this case, this compound. This interference can either suppress or enhance the signal, leading to inconsistent and inaccurate quantification.[1][2] It is crucial to assess and mitigate these effects.
Issue 2: Discrepancy between spiked and actual sample concentrations.
-
Question: I've spiked a known concentration of Impurity B into a blank plasma sample, but the measured concentration is significantly lower than expected. Why is this happening?
-
Answer: This phenomenon, known as ion suppression, is a common manifestation of matrix effects.[1][3] Co-eluting endogenous components from the plasma can compete with Impurity B for ionization in the mass spectrometer's source, leading to a reduced signal and an underestimation of the actual concentration. To confirm and quantify this, a post-extraction spike experiment is recommended.
Issue 3: Inconsistent internal standard performance.
-
Question: My internal standard (IS) signal is not consistent across different plasma lots, affecting the accuracy of my results. What should I do?
-
Answer: Inconsistent IS performance across different biological lots points to a differential matrix effect.[2] The composition of the matrix can vary between individuals or batches, leading to varying degrees of ion suppression or enhancement for the IS. The ideal internal standard, a stable isotope-labeled (SIL) version of the analyte, will co-elute and experience the same matrix effects as the analyte, thus providing accurate correction. If a SIL-IS is not available, it is essential to carefully select an analogue IS with very similar physicochemical properties and chromatographic behavior.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[1]
Q2: How can I qualitatively assess if my analysis is suffering from matrix effects?
A2: A post-column infusion experiment is a powerful tool for the qualitative assessment of matrix effects.[4][5] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: How can I quantitatively measure the extent of matrix effects?
A3: The post-extraction spike method is the gold standard for quantifying matrix effects.[2][4] It allows for the calculation of the matrix factor (MF), which provides a quantitative measure of ion suppression or enhancement.
Q4: What are the primary strategies to mitigate matrix effects?
A4: Strategies to minimize or compensate for matrix effects can be categorized as follows:
-
Sample Preparation: Employing more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Internal Standard Selection: Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[2]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, assuming the matrix composition is consistent across all samples.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment for Qualitative Assessment of Matrix Effects
Objective: To identify the chromatographic regions susceptible to matrix effects.
Methodology:
-
A standard solution of this compound is continuously infused into the LC eluent flow after the analytical column and before the mass spectrometer ion source using a syringe pump and a T-fitting.
-
A blank, extracted plasma sample (matrix blank) is then injected onto the LC-MS system.
-
The signal of the infused Impurity B is monitored throughout the chromatographic run.
-
Any deviation (dip or peak) in the constant baseline signal of the infused analyte indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.
Protocol 2: Post-Extraction Spike Experiment for Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound and the internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma samples using the developed sample preparation method. Spike the same known amount of Impurity B and the internal standard into the final, extracted matrix.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Data Presentation
Table 1: Matrix Effect Assessment of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Spiked Plasma - Set B) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Impurity B | 10 | 125,430 | 87,801 | 0.70 | -30% (Suppression) |
| Impurity B | 500 | 6,271,500 | 4,452,765 | 0.71 | -29% (Suppression) |
| IS (Analogue) | 100 | 250,860 | 200,688 | 0.80 | -20% (Suppression) |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Mean Matrix Factor (Impurity B) | % Ion Suppression |
| Protein Precipitation (Acetonitrile) | 0.65 | -35% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.82 | -18% |
| Solid-Phase Extraction (C18) | 0.95 | -5% |
Visualizations
Caption: Workflow for Matrix Effect Assessment.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 7. High-performance liquid chromatographic method for the determination of cefpodoxime levels in plasma and sinus mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpodoxime Proxetil Impurity B stability issues in sample solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefpodoxime Proxetil and its impurities, specifically focusing on the stability of Impurity B in sample solutions.
Frequently Asked Questions (FAQs)
Q1: What is Cefpodoxime Proxetil Impurity B and why is its stability a concern?
This compound is a known related substance of Cefpodoxime Proxetil, an oral third-generation cephalosporin antibiotic.[1] The stability of any impurity in a sample solution is crucial for accurate analytical measurements. If Impurity B degrades in the sample solution before or during analysis, it can lead to underestimation of its actual quantity, potentially impacting the quality control and safety assessment of the drug product.
Q2: Under what conditions is Cefpodoxime Proxetil known to degrade and potentially form Impurity B?
Forced degradation studies have shown that Cefpodoxime Proxetil is susceptible to degradation under a variety of stress conditions, which can lead to the formation of Impurity B among other degradation products. These conditions include:
-
Acidic hydrolysis: Degradation occurs in the presence of acids.[2][3]
-
Alkaline hydrolysis: The drug is particularly unstable in basic conditions, showing rapid degradation.[4][5]
-
Oxidation: Exposure to oxidizing agents can cause degradation.[2][3]
-
Thermal stress: High temperatures can lead to the formation of degradation products.[2][3]
-
Photolytic degradation: Exposure to UV light can also induce degradation.[2][3]
It is important to note that while these conditions lead to the formation of Impurity B from the parent drug, the impurity itself may also be susceptible to further degradation under the same stress conditions.
Q3: What are the best practices for preparing and storing sample solutions containing this compound to ensure its stability?
To minimize the degradation of this compound in sample solutions, the following best practices are recommended:
-
Solvent Selection: Use a mixture of water, acetonitrile, and a small amount of acid (e.g., acetic acid or formic acid) as the diluent. A common diluent described in the literature is a mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v).[2][3][6] Methanol has also been used for preparing stock solutions.[4][7]
-
pH Control: Maintain a slightly acidic pH for the solution. Cefpodoxime and its related compounds are generally more stable in acidic to neutral conditions compared to alkaline conditions.[4][5][7]
-
Temperature Control: Store sample solutions at refrigerated temperatures (2-8 °C) and protect them from prolonged exposure to room temperature. For long-term storage, freezing might be considered, but freeze-thaw stability should be evaluated.
-
Light Protection: Protect sample solutions from light by using amber vials or by covering the vials with aluminum foil.[2][3]
-
Fresh Preparation: Analyze samples as soon as possible after preparation. If immediate analysis is not possible, the stability of the sample solution should be established for the expected storage duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreasing peak area of Impurity B over time in replicate injections. | Degradation of Impurity B in the sample solution within the autosampler. | 1. Use a cooled autosampler (e.g., set to 4-8 °C).2. Reduce the analysis run time if possible.3. Prepare fresh samples for each sequence or establish the stability of the sample in the autosampler over the duration of the analysis. |
| Appearance of new, unknown peaks near the Impurity B peak during a stability study. | Further degradation of Impurity B or other components in the sample matrix. | 1. Review the stress conditions being applied. The conditions might be too harsh, leading to secondary degradation.2. Use a stability-indicating analytical method with sufficient resolution to separate all potential degradation products.3. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway. |
| Inconsistent quantification of Impurity B across different batches of samples. | Variability in sample preparation, storage conditions, or the age of the sample solutions. | 1. Standardize the sample preparation procedure, including solvent composition, pH, and final concentration.2. Ensure consistent storage conditions (temperature and light protection) for all samples.3. Define a maximum allowable time from sample preparation to analysis and adhere to it strictly. |
| Low recovery of Impurity B when spiking into a placebo formulation. | Interaction of Impurity B with excipients in the formulation, leading to degradation. | 1. Investigate the compatibility of Impurity B with individual excipients.2. Modify the sample extraction procedure to minimize interaction time or use a different extraction solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Cefpodoxime Proxetil and its Impurities
This protocol is based on methodologies described in the literature for the analysis of Cefpodoxime Proxetil and its related substances.[2][3][6]
-
Objective: To prepare a stable stock solution of Cefpodoxime Proxetil containing Impurity B for analytical method development and validation.
-
Materials:
-
Cefpodoxime Proxetil reference standard (containing Impurity B)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
-
Procedure:
-
Prepare the diluent by mixing water, acetonitrile, and glacial acetic acid in a ratio of 99:99:1 (v/v/v).
-
Accurately weigh approximately 50 mg of the Cefpodoxime Proxetil reference standard and transfer it to a 50 mL volumetric flask.
-
Add a portion of the diluent to the flask and sonicate for 5-10 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature.
-
Make up the volume to 50 mL with the diluent and mix well.
-
This stock solution (approximately 1 mg/mL) should be stored in an amber vial at 2-8 °C and used for preparing working standards.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Cefpodoxime Proxetil and Impurity B
This protocol is a composite of several published HPLC methods for Cefpodoxime Proxetil analysis.[4][6][7]
-
Objective: To provide a starting point for a stability-indicating HPLC method capable of resolving Cefpodoxime Proxetil from Impurity B and other degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
| Parameter | Condition 1 (Gradient)[3][6] | Condition 2 (Isocratic)[7] |
| Mobile Phase A | Formic acid:Methanol:Water (1:400:600, v/v/v) | Phosphate buffer (pH 4.0) |
| Mobile Phase B | Formic acid:Water:Methanol (1:50:950, v/v/v) | Methanol |
| Gradient/Isocratic | Gradient elution | Isocratic (e.g., 40:60 Buffer:Methanol) |
| Flow Rate | 0.6 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | Ambient |
| Detection Wavelength | 254 nm | 222 nm |
| Injection Volume | 10-20 µL | 20 µL |
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution between Cefpodoxime Proxetil diastereomers and Impurity B peaks, peak symmetry (tailing factor), and precision of replicate injections.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Cefpodoxime Proxetil
This table summarizes the conditions under which Cefpodoxime Proxetil has been shown to degrade, leading to the formation of impurities including Impurity B.
| Stress Condition | Reagent/Method | Typical Conditions | Reference(s) |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N to 5 N HCl, elevated temperature (e.g., 80°C) | [2][3][4] |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N to 5 N NaOH, room or elevated temperature | [2][3][4] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% H₂O₂, room or elevated temperature | [2][3][4] |
| Thermal Degradation | Dry Heat | Oven at 60°C to 105°C for several hours | [2][3] |
| Photodegradation | UV Light | Exposure to UV radiation (e.g., 254 nm) | [2][3] |
Visualizations
Degradation Pathway of Cefpodoxime Proxetil
Caption: Degradation of Cefpodoxime Proxetil to Impurity B.
Workflow for Investigating Impurity B Stability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cefpodoxime Proxetil Forced Degradation Studies
Welcome to the technical support center for Cefpodoxime Proxetil forced degradation studies. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stability-indicating method for Cefpodoxime Proxetil?
A1: The primary challenges include achieving adequate separation between the Cefpodoxime Proxetil isomers (R and S isomers) and their degradation products.[1] Some degradation products may have similar retention times to the parent drug or each other, making accurate quantification difficult. Additionally, Cefpodoxime Proxetil is susceptible to degradation under various stress conditions, including acid, base, oxidation, heat, and light, which can lead to a complex mixture of degradants.[2][3][4]
Q2: Why am I seeing poor resolution between the parent drug peak and degradation product peaks in my HPLC analysis?
A2: Poor resolution can stem from several factors. The mobile phase composition is critical; for instance, a mobile phase of methanol and phosphate buffer (pH 4.0) in a 65:35 ratio has been shown to effectively separate the R and S isomers from their degradation products.[1] Other successful mobile phases include acetonitrile and 50 mM ammonium acetate (pH 6) in a 45:55 (v/v) ratio.[5] The choice of stationary phase is also important, with C18 columns being commonly used.[3][5] Additionally, ensure your column is properly conditioned and that the flow rate is optimized.
Q3: Under which conditions is Cefpodoxime Proxetil most stable and most liable to degradation?
A3: Cefpodoxime Proxetil shows maximum stability in acidic conditions around pH 5.[6] It is highly susceptible to degradation in alkaline (basic) conditions.[2][6] The drug also degrades under oxidative, thermal, and photolytic stress.[2][3]
Q4: Can excipients in a formulation interfere with the forced degradation study of Cefpodoxime Proxetil?
A4: Yes, excipients can interact with Cefpodoxime Proxetil and affect its stability. Thermal analysis has shown that the presence of excipients can alter the decomposition temperature of the drug, sometimes increasing its stability.[7] It is crucial to perform forced degradation studies on the drug product (formulation) as well as the active pharmaceutical ingredient (API) to identify any potential interactions and ensure the analytical method is specific for the drug in the presence of excipients and their potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Levels in Acid Hydrolysis
-
Problem: You observe significant variability in the percentage of Cefpodoxime Proxetil degradation when subjecting it to the same acidic stress conditions across different experiments.
-
Possible Causes & Solutions:
-
Acid Concentration and Temperature Control: Minor variations in the molarity of the acid or the temperature of the reaction can lead to significant differences in degradation rates. Ensure precise preparation of acidic solutions and use a calibrated, stable heating apparatus (e.g., a water bath with a thermostat).
-
Reaction Time: The duration of acid exposure is critical. Use a calibrated timer and ensure the reaction is stopped consistently, for example, by neutralization with a base.
-
Purity of Reagents: Use high-purity, HPLC-grade reagents to avoid interference from impurities.
-
Issue 2: Unidentified Peaks in the Chromatogram after Oxidative Degradation
-
Problem: Your chromatogram shows several unexpected peaks after subjecting Cefpodoxime Proxetil to oxidative stress with hydrogen peroxide.
-
Possible Causes & Solutions:
-
Concentration of Oxidizing Agent: The concentration of hydrogen peroxide and the duration of exposure will influence the degradation pathway and the number of degradation products formed. A common condition is using 3% H2O2 and refluxing for 90 minutes at 80°C.[3] Experiment with different concentrations and times to achieve a controlled degradation of 5-20%.
-
Instability of Degradation Products: Some degradation products may be unstable and degrade further, leading to a complex chromatogram. Analyze the samples at different time points to understand the degradation pathway.
-
Mass Spectrometry (MS) for Identification: To identify unknown peaks, hyphenated techniques like LC-MS/MS are invaluable for elucidating the structures of the degradation products.[8]
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Cefpodoxime Proxetil
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 5 M HCl | 90 min | 80°C | Not specified, significant degradation observed | [3] |
| Base Hydrolysis | 0.1 N NaOH | Not specified | Not specified | Significant degradation observed | [9] |
| Oxidative | 3% H₂O₂ | 90 min | 80°C | Not specified, significant degradation observed | [3] |
| Thermal (Dry Heat) | Oven | Not specified | Not specified | Degradation observed | [9] |
| Photolytic (UV) | UV light | 12 h | Room Temperature | Degradation observed | [10] |
Note: The percentage of degradation can vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Acid Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve Cefpodoxime Proxetil in methanol to prepare a stock solution of 1 mg/mL.[3]
-
Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 5 M hydrochloric acid.[3]
-
Incubation: Reflux the mixture at 80°C for 90 minutes.[3]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 5 M sodium hydroxide.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the sample into the HPLC system and analyze the chromatogram for the parent drug and any degradation products.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cefpodoxime Proxetil in methanol.[3]
-
Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 3% hydrogen peroxide.[3]
-
Incubation: Reflux the mixture at 80°C for 90 minutes.[3]
-
Sample Preparation: After cooling to room temperature, dilute the solution with the mobile phase to a suitable concentration.
-
Analysis: Analyze the sample using HPLC.
Mandatory Visualizations
Caption: Workflow for Cefpodoxime Proxetil Forced Degradation Studies.
Caption: Troubleshooting Logic for Poor HPLC Peak Resolution.
References
- 1. scispace.com [scispace.com]
- 2. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of cefpodoxime proxetil in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. lupinepublishers.com [lupinepublishers.com]
Refinement of analytical methods for Cefpodoxime Proxetil quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of Cefpodoxime Proxetil quality control. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for Cefpodoxime Proxetil quality control?
A1: The most common analytical technique for the quality control of Cefpodoxime Proxetil is High-Performance Liquid Chromatography (HPLC).[1][2] This method is widely used for assay, impurity profiling, and stability studies. Other techniques include UV-Visible Spectrophotometry for dissolution testing and assay, as well as High-Performance Thin-Layer Chromatography (HPTLC).[3][4][5]
Q2: What are the typical impurities found in Cefpodoxime Proxetil?
A2: Impurities in Cefpodoxime Proxetil can originate from the synthesis process or degradation. Common process-related impurities include stereoisomers and structural isomers.[6] Degradation products can form under stress conditions such as acid or base hydrolysis, oxidation, and exposure to heat or light.[1][7] Some known impurities include Cefpodoxime acid, ∆2-Cefpodoxime Proxetil, and the (E)-isomer of Cefpodoxime Proxetil.[8] A systematic study identified 15 impurities, including 7 known and 8 new ones.[9][10]
Q3: What are the critical parameters for an HPLC method for Cefpodoxime Proxetil analysis?
A3: Critical parameters for a robust HPLC method include the choice of column (typically a C18 column), mobile phase composition (often a mixture of a buffer like ammonium acetate or phosphate with an organic solvent like acetonitrile or methanol), flow rate, and UV detection wavelength (commonly 235 nm or 254 nm).[1][5][6][11] The method must be able to separate Cefpodoxime Proxetil from its impurities and degradation products.[1]
Q4: How can the dissolution of Cefpodoxime Proxetil be improved in analytical testing?
A4: Cefpodoxime Proxetil has pH-dependent solubility and is poorly water-soluble.[12] To improve dissolution during testing, various strategies can be employed, such as using surfactants to reduce interfacial tension, using smaller particle sizes of the active pharmaceutical ingredient (API), and incorporating hydrophilic excipients.[13] The use of a suitable dissolution medium, as specified in pharmacopoeias (e.g., a glycine and sodium chloride buffer at pH 3.0), is crucial.[5]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to be within the optimal range for the analyte and column.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before injection. |
| Poor resolution between Cefpodoxime Proxetil and impurities | - Non-optimal mobile phase composition- Inappropriate column chemistry- Flow rate is too high | - Modify the mobile phase composition by changing the organic solvent ratio or buffer concentration.- Try a different C18 column from another manufacturer or a column with a different stationary phase.- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Extraneous peaks in the chromatogram | - Contaminated mobile phase or diluent- Sample degradation- Carryover from previous injections | - Use fresh, high-purity solvents and reagents.- Prepare samples fresh and store them appropriately before analysis.- Implement a robust needle wash program on the autosampler. |
Dissolution Testing
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low dissolution results | - Incomplete disintegration of the tablet- Poor wetting of the drug substance- Inappropriate dissolution medium | - Verify the disintegration time of the tablets.- Consider adding a surfactant to the dissolution medium as per validated method.- Ensure the dissolution medium is prepared correctly and the pH is accurate. The USP method suggests a pH 3.0 buffer. |
| High variability in dissolution results | - Inconsistent tablet manufacturing process- Air bubbles on the tablet surface- Improper sampling technique | - Investigate the manufacturing process for uniformity.- De-gas the dissolution medium before use.- Ensure the sampling probe is placed at the correct height and away from the vessel walls. |
| Dissolution results exceed 100% | - Interference from excipients at the analytical wavelength- Incorrect standard preparation | - Analyze a placebo sample to check for excipient interference.- Verify the weighing and dilution of the reference standard. |
Experimental Protocols
HPLC Assay and Impurity Determination
This protocol is a general guideline based on common practices and published methods.[1][5][6] Method validation according to ICH guidelines is essential.
-
Chromatographic System:
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.02M ammonium acetate) and an organic solvent (e.g., acetonitrile) in a ratio of 60:40 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 235 nm.[5]
-
Injection Volume: 20 µL.[5]
-
-
Standard Solution Preparation:
-
Accurately weigh about 30 mg of Cefpodoxime Proxetil Working Standard.
-
Dissolve in a suitable solvent mixture (e.g., water:acetonitrile 60:40) to obtain a solution containing about 30 µg/mL.[5]
-
-
Sample Solution Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 20 mg of Cefpodoxime.
-
Transfer to a 100 mL volumetric flask and add about 70 mL of the solvent mixture.
-
Sonicate to dissolve and then dilute to volume with the solvent mixture.
-
Dilute 5 mL of this solution to 100 mL with the solvent mixture.[5]
-
-
Procedure:
-
Inject the standard solution multiple times to check for system suitability (e.g., resolution, tailing factor, and RSD of peak areas).
-
Inject the sample solution.
-
Identify the peaks of Cefpodoxime Proxetil S-epimer and R-epimer based on the retention times from the standard chromatogram.[5]
-
Calculate the content of Cefpodoxime and the levels of impurities.
-
Dissolution Test
This protocol is based on the USP method for Cefpodoxime Proxetil tablets.
-
Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of a pH 3.0 buffer prepared by dissolving glycine and sodium chloride in water and adjusting the pH with hydrochloric acid.
-
Speed: 75 rpm.
-
Time: 30 minutes.
-
-
Reference Solution Preparation:
-
Accurately weigh a suitable amount of Cefpodoxime Proxetil Reference Standard.
-
Dissolve in a minimum amount of methanol and make up to a known volume with the dissolution medium.[5]
-
-
Test Solution Preparation:
-
Place one tablet in each dissolution vessel.
-
After 30 minutes, withdraw a suitable volume of the medium and filter.[5]
-
-
Procedure:
-
Measure the absorbance of the test and reference solutions at about 259 nm using the dissolution medium as a blank.[5]
-
Calculate the percentage of Cefpodoxime Proxetil released. The acceptance criterion is typically not less than 70% (Q) of the labeled amount dissolved in 30 minutes.
-
Quantitative Data Summary
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity (r²) | ≥ 0.999[1][14] |
| LOD | 0.07 - 0.17 µg/mL[1][14] |
| LOQ | 0.22 - 0.5 µg/mL[1][14] |
| Accuracy (% Recovery) | 98 - 102%[14][15] |
| Precision (% RSD) | < 2%[5] |
| Resolution (between epimers) | > 2.0[5] |
Table 2: Comparison of Different Reported HPLC Methods
| Method | Mobile Phase | Column | Flow Rate | Detection | Reference |
| Method 1 (Japan Pharmacopoeia) | Water and Methanol | C18 | - | - | [6] |
| Method 2 (USP 28) | Phosphate/Acetate Buffers | C18 | - | - | [6] |
| Manufacturer Method | - | C18 | - | - | [6] |
| Stability-Indicating Method | Acetonitrile, Methanol, Water (pH 5) | C18 | 1 mL/min | 254 nm | [3] |
| Simultaneous Estimation Method | Acetonitrile, Methanol, 0.001% TFA (pH 6.5) | C18 | 1 mL/min | 235 nm | [14] |
Visualizations
Caption: Workflow for HPLC and Dissolution Testing of Cefpodoxime Proxetil Tablets.
Caption: Logical Flow for Troubleshooting HPLC Issues.
References
- 1. akjournals.com [akjournals.com]
- 2. nbinno.com [nbinno.com]
- 3. tsijournals.com [tsijournals.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciencescholar.us [sciencescholar.us]
- 12. Enhancement of Bioavailability of Cefpodoxime Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefpodoxime Proxetil and Dicloxacillin Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
Validation & Comparative
Comparative Guide: Validated Analytical Methods for Cefpodoxime Proxetil Impurity B
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Cefpodoxime Proxetil is critical for ensuring drug safety and efficacy. Cefpodoxime Proxetil Impurity B is a specified impurity that must be monitored and controlled. This guide provides a comparative overview of validated analytical methods for the determination of this impurity, with a focus on High-Performance Liquid Chromatography (HPLC).
Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of different HPLC methods used for the analysis of Cefpodoxime Proxetil and its related substances, including Impurity B. The data presented is a synthesis from various studies and pharmacopoeial methods.
| Parameter | Method 1 (Pharmacopoeial - EP) | Method 2 (Alternative RP-HPLC) | Method 3 (Stability-Indicating HPLC) |
| Linearity (Concentration Range) | Not explicitly specified for Impurity B | 1-80 µg/mL (for parent drug) | 150-750 µg/mL (for parent drug) |
| Correlation Coefficient (r²) | > 0.99 | 0.9998 (for parent drug) | Not specified |
| Limit of Detection (LOD) | Not explicitly specified | 0.17 µg/mL (for parent drug)[1][2] | Not specified |
| Limit of Quantitation (LOQ) | Not explicitly specified | 0.5 µg/mL (for parent drug)[1][2] | Not specified |
| Accuracy (% Recovery) | Conforms to pharmacopoeial requirements | Not specified | Not specified |
| Precision (% RSD) | Conforms to pharmacopoeial requirements | < 2% | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are crucial for reproducibility. Below are the experimental protocols for the compared HPLC methods.
Method 1: European Pharmacopoeia (EP) Method for Related Substances
This method is the official monograph for controlling impurities in Cefpodoxime Proxetil.
-
Column: 4.6 mm x 150 mm, 5 µm, end-capped octadecylsilyl silica gel for chromatography.
-
Mobile Phase A: A mixture of anhydrous formic acid, methanol, and water (1:400:600, v/v/v).[3]
-
Mobile Phase B: A mixture of anhydrous formic acid, water, and methanol (1:50:950, v/v/v).[3]
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 65 95 5 65 - 145 15 85 145 - 155 15 85 | 155 - 165 | 95 | 5 |
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve 50 mg of the substance in a solvent mixture of glacial acetic acid, acetonitrile, and water (2:99:99, v/v/v) and dilute to 50.0 mL with the same solvent mixture.
Method 2: Alternative Reverse-Phase HPLC Method
This method has been developed and validated for the determination of Cefpodoxime Proxetil and its impurities.
-
Mobile Phase: A mixture of phosphate buffer and methanol (60:40, v/v), with the pH adjusted to 4.0.[4][5]
-
Sample Preparation: A standard stock solution is prepared by dissolving 10 mg of the impurity in 10 mL of methanol to achieve a concentration of 1000 µg/mL. Further dilutions are made using the mobile phase.[4]
Method 3: Stability-Indicating HPLC Method
This method is designed to separate the active pharmaceutical ingredient from its degradation products, making it suitable for stability studies.
-
Column: Reversed-phase C18.
-
Mobile Phase: A mixture of 20 mM ammonium acetate, acetonitrile, and methanol (70:29:1, v/v/v).[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV at 230 nm.[6]
-
Forced Degradation Studies: The drug is subjected to stress conditions such as acid (5 M HCl), base (5 M NaOH), oxidation (30% H2O2), thermal, and photolytic degradation to demonstrate the method's specificity.[1][6]
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for impurity determination.
Caption: Workflow for Analytical Method Validation.
Objective Comparison and Conclusion
The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis.
-
Method 1 (EP Method) is the official regulatory method and is essential for compliance purposes. It is a gradient method with a long run time, designed to separate a wide range of potential impurities. While it is the standard, specific validation parameters for Impurity B are not detailed in the general monograph.
-
Method 2 (Alternative RP-HPLC) offers a simpler isocratic elution with a shorter run time, which can be advantageous for routine quality control. The provided validation data for the parent drug suggests good sensitivity.
-
Method 3 (Stability-Indicating HPLC) is specifically designed to be stability-indicating, which is a regulatory requirement. The forced degradation studies are a key component of its validation, ensuring that the method can distinguish the analyte from its degradation products.
For routine quality control, a method like Method 2 might be more efficient. However, for stability studies and to meet regulatory expectations for demonstrating specificity, a fully validated stability-indicating method like Method 3 is necessary. The EP method (Method 1) remains the benchmark for pharmacopoeial compliance. It is recommended that laboratories validate their chosen method in-house to ensure it is fit for its intended purpose.
References
A Comparative Analysis of Cefpodoxime Proxetil Degradation Products
An Objective Guide for Researchers and Drug Development Professionals
Cefpodoxime proxetil, a third-generation oral cephalosporin, is a widely prescribed antibiotic for treating a variety of bacterial infections. As a prodrug, it is converted to its active metabolite, cefpodoxime, in the body. The stability of cefpodoxime proxetil is a critical aspect of its pharmaceutical quality, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This guide provides a comparative analysis of the degradation products of cefpodoxime proxetil, supported by experimental data from various studies, to assist researchers, scientists, and drug development professionals in understanding and controlling the stability of this important antibiotic.
Comparative Data on Degradation Products
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[1][2][3] Research has identified several degradation products and impurities of cefpodoxime proxetil, with some originating from the synthesis process and others from degradation.[4][5]
A comprehensive study identified a total of 15 impurities in commercial cefpodoxime proxetil samples, including seven known impurities and eight new ones.[4][5] Of these, four were confirmed to be degradation products.[5] The formation of these degradation products is often dependent on the specific stress condition applied. For instance, significant degradation has been observed under basic (alkaline) and oxidizing conditions, as well as upon exposure to UV light.[3]
The table below summarizes the key degradation products and impurities of Cefpodoxime Proxetil identified in various studies.
| Impurity/Degradation Product | Type | Common Stress Conditions for Formation | Analytical Method(s) for Identification | Reference(s) |
| Cefpodoxime Acid | Impurity/Degradation Product | Hydrolysis (Acidic, Basic, Neutral) | HPLC, LC-MS | [6][7] |
| ∆2-Cefpodoxime Proxetil | Impurity | Synthesis-related | HPLC, LC-MS | [7] |
| (E)-Cefpodoxime Proxetil | Impurity | Synthesis-related | HPLC, LC-MS | [7] |
| Cefpodoxime Proxetil Dimer (open) | Impurity | Synthesis-related | HPLC | [8] |
| Unidentified Degradation Products | Degradation Product | Acidic, Alkaline, Oxidative, Photolytic, Thermal | HPLC, LC-MS/MS | [1][2][4][5] |
Experimental Protocols for Stress Degradation Studies
The methodologies employed in stress degradation studies are crucial for the accurate identification and quantification of degradation products. While specific parameters may vary, a general workflow is consistently followed.
General Experimental Workflow:
A typical stress degradation study involves the following steps:
-
Sample Preparation: A stock solution of Cefpodoxime Proxetil is prepared in a suitable solvent, such as methanol.[9]
-
Stress Application: Aliquots of the stock solution are subjected to various stress conditions.
-
Neutralization/Dilution: After the stress period, the solutions are neutralized (if acidic or basic) and diluted to an appropriate concentration for analysis.
-
Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4][5]
Detailed Methodologies for Key Experiments:
The following table outlines common experimental conditions used in stress degradation studies of Cefpodoxime Proxetil.
| Stress Condition | Reagents and Conditions | Reference(s) |
| Acid Hydrolysis | 1 N HCl, refluxed for a specified time (e.g., 2 hours). | [1][10] |
| Base Hydrolysis | 0.1 N NaOH, maintained for a specified time (e.g., 2 hours). | [1][10] |
| Oxidative Degradation | 3-10% Hydrogen Peroxide (H₂O₂), maintained for a specified time (e.g., 2 hours). | [1][10][11] |
| Thermal Degradation | Dry heat at a specified temperature (e.g., 60°C) for a set duration. | [1][11] |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) for a specified period (e.g., 12 hours). | [1][11] |
Analytical Methodologies:
A robust, stability-indicating analytical method is paramount for separating and quantifying the parent drug from its degradation products.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.
| Parameter | Typical Conditions | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [1][2][4][5][12] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH is typically adjusted to be in the acidic to neutral range. | [1][2][8][12] |
| Flow Rate | 1.0 - 1.5 mL/min | [1][2][3][12] |
| Detection | UV detection at a wavelength between 230 nm and 268 nm. | [1][2][3][12][13] |
| Column Temperature | Often maintained at a constant temperature, for example, 30°C. | [12][13] |
Visualizing Experimental and Logical Relationships
To better illustrate the processes involved in the analysis of Cefpodoxime Proxetil degradation products, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for conducting stress degradation studies on Cefpodoxime Proxetil.
Caption: Logical classification of impurities identified in Cefpodoxime Proxetil samples.
References
- 1. scispace.com [scispace.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcpa.in [ijcpa.in]
- 10. researchgate.net [researchgate.net]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Analysis of Cefpodoxime Proxetil Impurities: Impurity B vs. Impurity C
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a detailed comparative analysis of two key impurities of the antibiotic Cefpodoxime Proxetil: Impurity B and Impurity C. Understanding the analytical differences and formation pathways of these impurities is crucial for quality control and the development of robust drug formulations.
Chemical and Physical Properties
A fundamental step in impurity analysis is understanding the basic chemical and physical properties of the compounds . The table below summarizes the key identifiers for Cefpodoxime Proxetil and its Impurities B and C.
| Property | Cefpodoxime Proxetil | Impurity B | Impurity C |
| Systematic Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 1-(isopropoxycarbonyloxy)ethyl ester | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
| Molecular Formula | C₂₁H₂₇N₅O₉S₂[1] | C₂₀H₂₅N₅O₈S₂[1] | C₂₁H₂₇N₅O₉S₂[1] |
| Molecular Weight | 557.60 g/mol [1] | 527.57 g/mol [1] | 557.60 g/mol [1] |
| CAS Number | 87239-81-4[1] | 947692-14-0[1] | 339528-86-8[1] |
Formation Pathways
Impurities in active pharmaceutical ingredients (APIs) can arise from the synthesis process or as degradation products.[2][3] Understanding their origin is critical for process optimization and stability studies.
Figure 1. Simplified relationship between Cefpodoxime Proxetil and the formation of Impurities B and C.
Impurity B is often a process-related impurity, potentially arising from a side reaction during the synthesis of Cefpodoxime Proxetil. In contrast, Impurity C, a Δ³-isomer of the parent drug, is typically formed as a degradation product through isomerization.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique for the analysis of Cefpodoxime Proxetil and its impurities.[2][4]
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a general framework for the separation of Cefpodoxime Proxetil and its impurities. Optimization may be required based on the specific instrumentation and column used.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A mixture of water and an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer).
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.
-
-
Gradient Program: The gradient should be optimized to achieve adequate separation of all impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more nonpolar compounds.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection:
-
Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase at the initial gradient composition.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Cefpodoxime Proxetil impurities.
Figure 2. General analytical workflow for the impurity profiling of Cefpodoxime Proxetil.
Comparative Data
While specific retention times can vary between analytical setups, the elution order is generally consistent. Impurity C, being an isomer of Cefpodoxime Proxetil, often has a similar polarity and may elute close to the main peak. Impurity B, lacking the methoxymethyl group, is typically less polar and may have a different retention time. Mass spectrometry is crucial for the unambiguous identification of these impurities, especially when they co-elute or are present at low levels.
Systematic studies have been conducted to characterize a range of impurities in Cefpodoxime Proxetil bulk material and capsules through forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[2][3] These studies, often employing LC-MS/MS, have been instrumental in identifying and structurally elucidating numerous process-related and degradation impurities, including Impurity B and C.[4]
Conclusion
The effective analysis and control of Impurity B and Impurity C in Cefpodoxime Proxetil are essential for ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of their chemical properties, formation pathways, and appropriate analytical methodologies allows for the development of robust control strategies. The use of high-resolution chromatographic and spectrometric techniques is indispensable for the accurate identification and quantification of these and other potential impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Cefpodoxime Proxetil Impurity Profiling: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the impurity profiling of Cefpodoxime Proxetil, a widely used third-generation cephalosporin antibiotic.[1][2][3] The presence of impurities in active pharmaceutical ingredients (APIs) can impact both the efficacy and safety of the final drug product. Therefore, robust and reproducible analytical methods for impurity detection and quantification are critical for quality control. This document summarizes key experimental protocols and presents data from various studies to facilitate a comparative understanding of method performance.
Data Summary: Comparison of Chromatographic Conditions for Cefpodoxime Proxetil Impurity Analysis
The following table summarizes the different High-Performance Liquid Chromatography (HPLC) conditions used in various studies for the analysis of Cefpodoxime Proxetil and its impurities. This comparative data allows researchers to evaluate the different approaches taken to achieve separation and detection.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil 100-5 C18 (4.6 mm × 150 mm, 5 µm)[4] | Inertsil C18 (5 µm)[5] | C18 column[1] | Sunfire C-18 (250x 4.6 mm, 5 µm) |
| Mobile Phase A | Formic acid-methanol-water (1:400:600, v/v/v)[4] | Phosphate buffer (pH 4.0)[5] | Formic acid–methanol–water[1] | Methanol |
| Mobile Phase B | Formic acid-methanol-water (1:50:950, v/v/v)[4] | Methanol[5] | - | Water |
| Gradient/Isocratic | Gradient is implied by the presence of two mobile phases, but the specific gradient program is not detailed. | Isocratic (60:40 ratio of buffer to methanol)[5] | Not specified[1] | Isocratic (70:30 v/v) |
| Flow Rate | 0.6 mL/min[4] | 0.8 mL/min[5] | Not specified | 0.8 mL/min |
| Detection Wavelength | 254 nm[4] | 222 nm[5] | Not specified | 236 nm |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the impurity profiling of Cefpodoxime Proxetil, with a focus on forced degradation studies and chromatographic analysis.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. The following protocols have been utilized to degrade Cefpodoxime Proxetil bulk drug material:
-
Acid Degradation: A stock solution of Cefpodoxime Proxetil is treated with 2M HCl and heated. The solution is then neutralized with 2M NaOH.
-
Base Degradation: A stock solution is treated with 0.1M NaOH.
-
Oxidative Degradation: A stock solution is treated with 10% hydrogen peroxide solution.[6]
-
Thermal Degradation: Cefpodoxime Proxetil bulk material is placed in an oven at 60°C for 2 hours.[4] A sample of this material is then dissolved for analysis.
-
Photolytic Degradation: A stock solution is exposed to UV irradiation.
Sample and Standard Preparation
-
Systematic Reference Standard (RS) Solution: Approximately 3 mg of Cefpodoxime Proxetil systematic RS is dissolved in a 10 mL mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v).[4]
-
Impurity H RS Solution: Approximately 3 mg of Cefpodoxime Proxetil impurity H RS is dissolved in 10 mL of the same water, acetonitrile, and acetic acid mixture.[4]
-
Sample Solution (Capsules): The contents of Cefpodoxime Proxetil capsules (equivalent to 50 mg) are dissolved in 50 mL of the water, acetonitrile, and acetic acid mixture.[4]
-
Forced Degradation Stock Solution: 50 mg of Cefpodoxime Proxetil bulk material is dissolved in 50 mL of the water, acetonitrile, and acetic acid mixture.[4]
Chromatographic Analysis: HPLC-DAD and LC-MS
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a primary technique for the quantitative analysis of impurities.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the structural characterization and identification of known and unknown impurities by analyzing their mass fragmentation pathways.[1][4][6]
In one study, a total of 15 impurities were characterized in commercial samples, which included 7 known impurities and 8 new impurities.[1][6] The structures of the unknown compounds were deduced by comparing their fragmentation patterns with that of Cefpodoxime Proxetil.[1][6]
Visualizations
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the inter-laboratory comparison of Cefpodoxime Proxetil impurity profiling.
Caption: Workflow for Cefpodoxime Proxetil Impurity Profiling Comparison.
Logical Relationship of Impurity Identification
This diagram outlines the logical steps involved in the identification and characterization of impurities in Cefpodoxime Proxetil.
Caption: Logical Flow for Cefpodoxime Proxetil Impurity Identification.
References
- 1. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cefpodoxime proxetil: a review of its use in the management of bacterial infections in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Cefpodoxime Proxetil Impurity B: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) like Cefpodoxime Proxetil is of paramount importance for ensuring drug safety and efficacy. Cefpodoxime Proxetil Impurity B is a known related substance that requires careful monitoring. This guide provides a comparative overview of analytical methodologies for the quantification of this impurity, with a focus on accuracy and precision, supported by experimental data from various studies.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and reliable technique for the analysis of Cefpodoxime Proxetil and its impurities.[1][2][3][4][5] Various HPLC methods have been developed and validated for this purpose, each with its own set of parameters and performance characteristics. While direct comparative studies focusing solely on the accuracy and precision of this compound quantification are not extensively published, we can infer the capabilities of these methods from validation data for the parent compound and other impurities.
Below is a summary of performance data from different analytical methods, primarily focusing on HPLC. It is important to note that these results are from separate studies and may not represent a direct head-to-head comparison.
| Method | Analyte(s) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | Cefpodoxime Proxetil | 98.2 - 104.3% | < 2% | 0.999 | 5 | 12 | [6] |
| RP-HPLC | Cefpodoxime Acid (Impurity) | - | Intra-day and inter-day variation proved the method's precision | 0.999 over 0.4-2.4 µg/ml | 0.070 | 0.212 | [3] |
| HPTLC | Cefpodoxime Proxetil | 98.5 - 101.2% | < 2% | 0.998 | 0.03 | 0.09 | Not explicitly found |
| UV-Spectrophotometry | Cefpodoxime Proxetil | 99.5 - 100.5% | < 2% | 0.9991 | 0.231 | 0.701 | [7] |
Note: Data for this compound specifically is limited in publicly available literature. The data for "Cefpodoxime Acid" is included as it is a significant impurity.[3] The European Pharmacopoeia provides methods for the identification of Impurity B, and its quantification would typically be validated as part of the overall method validation for related substances.[8]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are outlines of typical experimental protocols used for the analysis of Cefpodoxime Proxetil and its impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Cefpodoxime Proxetil and Impurities
This method is widely adopted for its specificity and sensitivity in separating Cefpodoxime Proxetil from its related substances, including Impurity B.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column is the most common stationary phase.[2][3][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used.[2][3][6] The composition can be delivered in an isocratic or gradient mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is commonly performed at wavelengths ranging from 222 nm to 254 nm.[3][8]
-
Sample Preparation: The sample is dissolved in a suitable solvent, which is often the mobile phase itself.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the quantification of Cefpodoxime Proxetil, though it may have lower resolution compared to HPLC for complex impurity profiles.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and toluene is employed for development.
-
Sample Application: Samples are applied as bands onto the HPTLC plate.
-
Detection: Densitometric scanning is performed at a specific wavelength (e.g., 289 nm) to quantify the separated components.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of this compound using HPLC.
Caption: HPLC workflow for Impurity B quantification.
Signaling Pathway and Logical Relationship Visualization
The logical relationship in method validation, ensuring the reliability of the quantification of this compound, can be visualized as follows.
Caption: Method validation logical relationship.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous RP-HPLC Estimation of Cefpodoxime Proxetil and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. drugfuture.com [drugfuture.com]
A Comparative Guide to Analytical Methods for Cefpodoxime Proxetil Impurity B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in Cefpodoxime Proxetil, with a specific focus on Impurity B. Due to the limited availability of public data on the specific Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Cefpodoxime Proxetil Impurity B, this guide presents a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry for the analysis of Cefpodoxime Proxetil and a related impurity, Cefpodoxime Acid (Impurity A). This information serves as a valuable reference for method development and validation in the quality control of Cefpodoxime Proxetil.
Understanding this compound
This compound is identified in the European Pharmacopoeia as (1RS)-1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. It is also known as the ADCA-analogue of cefpodoxime proxetil or 3-Methyl 3-De(methoxymethyl) Cefpodoxime. Accurate and sensitive quantification of this and other impurities is crucial for ensuring the safety and efficacy of the final drug product.
Quantitative Data Comparison
The following table summarizes the reported LOD and LOQ values for Cefpodoxime Proxetil and its related impurity, Cefpodoxime Acid, using HPLC and UV-Spectrophotometry. While specific data for Impurity B is not available in the public domain, the data for Cefpodoxime Acid by HPLC provides a strong indication of the sensitivity achievable with this technique for related impurities.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Cefpodoxime Acid (Impurity A) | HPLC | 0.070 µg/mL | 0.212 µg/mL |
| Cefpodoxime Proxetil | UV-Spectrophotometry | 0.231 µg/mL[1] | 0.701 µg/mL[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Cefpodoxime Acid (Impurity A)
This method is representative of a validated approach for quantifying impurities in Cefpodoxime Proxetil.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil C18 (5 µm particle size).[2]
-
Mobile Phase: A mixture of phosphate buffer and methanol (60:40 v/v), with the pH adjusted to 4.0.[2][3]
-
Injection Volume: Not specified.
-
Temperature: Ambient.
UV-Spectrophotometry for Cefpodoxime Proxetil
This method is suitable for the quantification of the main compound but generally offers lower sensitivity and specificity for impurity analysis compared to HPLC.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: A mixture of acetone and 0.1N NaOH (25:75 v/v).[1]
-
Wavelength of Maximum Absorbance (λmax): 262 nm.[1]
-
Linearity Range: 2.5-12.5 µg/mL.[1]
Methodology Workflow
The following diagram illustrates the general experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of an impurity using HPLC.
Caption: Workflow for LOD and LOQ Determination by HPLC.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of pharmaceutical impurities.
-
Advantages:
-
High Specificity: HPLC can separate the main active pharmaceutical ingredient (API) from its impurities, even those that are structurally very similar.
-
High Sensitivity: As indicated by the low LOD and LOQ values for Cefpodoxime Acid, HPLC can detect and quantify impurities at very low concentrations, which is essential for meeting regulatory requirements.
-
Quantitative Accuracy and Precision: The method is highly reproducible and accurate for the quantification of impurities.
-
-
Disadvantages:
-
Complexity: HPLC instrumentation is more complex and requires skilled operators.
-
Cost: The initial investment and running costs are higher compared to simpler techniques.
-
Time-consuming: Method development and analysis time can be longer.
-
UV-Spectrophotometry is a simpler and more accessible technique but has significant limitations for impurity analysis.
-
Advantages:
-
Simplicity and Speed: The method is easy to perform and provides rapid results.
-
Low Cost: The instrumentation is relatively inexpensive.
-
-
Disadvantages:
-
Low Specificity: UV-Spectrophotometry cannot distinguish between the API and its impurities if they have overlapping absorption spectra. This makes it unsuitable for the accurate quantification of individual impurities in a mixture.
-
Lower Sensitivity: The LOD and LOQ values are generally higher than those achieved with HPLC, meaning it may not be sensitive enough to detect impurities at the required low levels.
-
Conclusion
For the accurate and sensitive determination of this compound and other related substances, HPLC is the unequivocally recommended method . Its high specificity and low detection limits are essential for ensuring the quality and safety of Cefpodoxime Proxetil formulations. While UV-Spectrophotometry can be used for the assay of the bulk drug, it is not a suitable method for impurity profiling. The provided data and protocols for related compounds offer a solid foundation for the development and validation of an analytical method for this compound.
References
A Comparative Guide to Cross-Validation of Analytical Techniques for Impurity Detection in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products are critical for ensuring their safety, efficacy, and quality. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over impurity levels.[1] Consequently, the development and validation of reliable analytical methods are paramount. Cross-validation of different analytical techniques provides a high degree of assurance in the reliability of analytical data by demonstrating consistency and interchangeability between methods.[2][3]
This guide presents a comparative overview of commonly employed analytical techniques for impurity profiling: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We provide a summary of their performance characteristics, detailed experimental protocols, and a workflow for cross-validation.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for impurity profiling is contingent on several factors, including the nature of the impurities (volatile vs. non-volatile), the required sensitivity, and the complexity of the sample matrix.[4] The following table summarizes the typical performance characteristics of HPLC-UV, UPLC-MS/MS, and GC-MS for impurity analysis.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (for Volatile Impurities) | Typical ICH Limit/Requirement |
| Limit of Detection (LOD) | ~0.0024 - 0.04 µg/mL[1] | As low as 0.001%[5] | ppm to ppb levels[6] | Reportable Threshold |
| Limit of Quantitation (LOQ) | ~0.0082 - 0.136 µg/mL[1] | Signal-to-noise ratio of 10:1[7] | ~10% (estimated)[8] | Quantitation Limit |
| Linearity (R²) | > 0.995[7] | > 0.99[9] | > 0.99[10] | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[11] | 92.15 - 104.96%[9] | 85 - 115%[8] | 80.0 - 120.0% |
| Precision (%RSD) | < 2.0%[11] | < 5.0%[11] | < 15% | < 5.0% for drug substance |
| Specificity | Good; based on retention time and UV spectra.[12] | Excellent; high selectivity from MS detection.[9] | Excellent; high selectivity from MS detection.[6] | Method Specific |
| Analysis Time | ~15-30 min[4] | < 10 min | ~8-30 min[13] | Method Dependent |
| Applicability | Non-volatile and thermally stable impurities.[4] | Wide range of non-volatile and thermally labile impurities.[14] | Volatile and semi-volatile impurities/residual solvents.[15] | Dependent on impurity type |
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reliable impurity analysis. Below are representative methodologies for HPLC-UV, UPLC-MS/MS, and GC-MS.
HPLC-UV Method for Non-Volatile Impurity Quantification
This method is suitable for the routine quantification of known non-volatile impurities in a drug substance.
-
Instrumentation: A validated HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).[16]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might run from 5% to 60% Acetonitrile over 25 minutes to separate impurities with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength specific to the impurity of interest.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ according to ICH Q2(R1) guidelines.[7][17]
UPLC-MS/MS Method for Trace-Level Impurity Identification and Quantification
This high-sensitivity method is employed for the identification and quantification of trace-level and unknown non-volatile impurities.
-
Instrumentation: A validated UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
Gradient Elution: A rapid gradient from 2% to 95% Acetonitrile over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
-
Scan Mode: Full scan for unknown impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.[18] The sample must be filtered through a 0.22 µm filter.[18]
-
Validation Parameters: In addition to standard validation parameters, MS-specific parameters like matrix effects should be evaluated.
Headspace GC-MS Method for Volatile Impurity (Residual Solvent) Analysis
This method is the standard for the analysis of volatile organic impurities, particularly residual solvents from the manufacturing process.[6]
-
Instrumentation: A GC system with a headspace autosampler coupled to a mass spectrometer.[19]
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent.[20]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[13]
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
GC Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at a rate of 10°C/min.
-
Injector Temperature: 250 °C.
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35 - 350 amu.
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent like DMSO or water.[13]
-
Validation Parameters: The method must be validated according to ICH Q2(R1) and USP <467> guidelines for residual solvents.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques for impurity detection.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Orthogonal Approach for Comprehensive Impurity Profiling.
References
- 1. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. biomedres.us [biomedres.us]
- 6. resolvemass.ca [resolvemass.ca]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijirt.org [ijirt.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmtech.com [pharmtech.com]
- 17. veeprho.com [veeprho.com]
- 18. drug.ku.dk [drug.ku.dk]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmaguru.co [pharmaguru.co]
Comparison of RP-HPLC methods for Cefpodoxime Proxetil analysis
A comprehensive guide to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Cefpodoxime Proxetil, providing a comparative overview of various analytical approaches. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in method selection and application.
Comparative Analysis of RP-HPLC Methods
The selection of an appropriate analytical method is critical for the accurate quantification of Cefpodoxime Proxetil in bulk drug and pharmaceutical formulations. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose. This guide compares three distinct RP-HPLC methods, detailing their experimental conditions and performance characteristics.
Experimental Protocols
A summary of the experimental conditions for three different RP-HPLC methods is presented in Table 1. These methods vary in their choice of stationary phase, mobile phase composition, flow rate, and detection wavelength, all of which can influence the efficiency and sensitivity of the analysis.
Table 1: Experimental Protocols for RP-HPLC Analysis of Cefpodoxime Proxetil
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | Phenomenex ODS (250 x 4.6 mm, 5 µm)[1][2] | Sunfire C18 (250 x 4.6 mm, 5 µm)[3] | Hypersil C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol and Phosphate Buffer (pH 4.0) (65:35 v/v)[1][2] | Methanol and Water (70:30 v/v)[3] | Acetonitrile and Mixed Phosphate Buffer (pH 6.8) (65:35 v/v)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 0.8 mL/min[3] | 1.2 mL/min[4] |
| Detection Wavelength | 252 nm[1][2] | 236 nm[3] | 235 nm[4] |
| Sample Preparation | Stock solution in methanol, working standard diluted with mobile phase[2] | Not specified | Not specified |
Performance Data Comparison
The performance of each method was evaluated based on several key validation parameters as stipulated by the International Conference on Harmonization (ICH) guidelines. A comparison of the quantitative data is provided in Table 2, highlighting the differences in retention time, linearity, and sensitivity.
Table 2: Comparison of Quantitative Performance Data
| Performance Parameter | Method 1 | Method 2 | Method 3 |
| Retention Time (min) | Not specified for single isomer | 4.5[3] | 9.299 and 8.204 (for isomers)[4] |
| Linearity Range (µg/mL) | 5 - 100[1][2] | 5 - 30[3] | 50 - 200[4] |
| Correlation Coefficient (r²) | 0.9999[2] | 0.998[3] | 0.9999 (for CP) and 0.998 (for isomer)[4] |
| Limit of Detection (LOD) | 53 ng/mL[1][2] | 0.0004 µg/mL (0.4 ng/mL)[3] | 3.21 µg/mL[4] |
| Limit of Quantification (LOQ) | 160 ng/mL[1][2] | 0.0012 µg/mL (1.2 ng/mL)[3] | 9.83 µg/mL[4] |
Experimental Workflow
The general workflow for the RP-HPLC analysis of Cefpodoxime Proxetil involves several key stages, from the initial preparation of the sample to the final data analysis. A diagrammatic representation of this process is provided below.
Caption: General workflow for RP-HPLC analysis of Cefpodoxime Proxetil.
Detailed Methodologies
Method 1: Stability-Indicating RP-HPLC Method [1][2]
This method was developed to be simple, sensitive, specific, precise, and stability-indicating. The separation of the R and S isomers of Cefpodoxime Proxetil was achieved using a Phenomenex ODS column. The mobile phase consisted of a mixture of methanol and phosphate buffer at a pH of 4.0 in a 65:35 ratio. The eluate was monitored at a UV wavelength of 252 nm with a flow rate of 1 mL/min. The method demonstrated good linearity over a concentration range of 5–100 μg/mL. It was also effective in separating the drug peaks from its degradation products formed under various stress conditions, including acid, alkali, hydrogen peroxide, heat, and UV light.
Method 2: Rapid RP-HPLC Method [3]
This method offers a rapid analysis of Cefpodoxime Proxetil. The separation was performed on a Sunfire C18 column with a mobile phase of methanol and water in a 70:30 v/v ratio. The flow rate was set to 0.8 mL/min, and detection was carried out at 236 nm. The retention time for Cefpodoxime Proxetil was found to be 4.5 minutes. The method showed linearity in the concentration range of 5-30 μg/mL. Notably, this method reports significantly lower LOD and LOQ values, suggesting high sensitivity.
Method 3: Isomer Separation and Stability Studies [4]
This RP-HPLC method was developed for stability studies and the detection of isomers of Cefpodoxime Proxetil. A Hypersil C18 column was used with a mobile phase composed of Acetonitrile and mixed phosphate buffer at pH 6.8 in a 65:35 ratio. The flow rate was 1.2 mL/min, and the detection wavelength was 235 nm. This method successfully separated the standard peaks with retention times of 9.299 and 8.204 minutes for the isomers. The linearity was established over a concentration range of 50-200 µg/ml.
Conclusion
The choice of an RP-HPLC method for the analysis of Cefpodoxime Proxetil depends on the specific requirements of the analysis. Method 1 is well-suited for stability studies, effectively separating the drug from its degradation products. Method 2 provides a rapid analysis time, which is advantageous for high-throughput screening. Method 3 is specifically designed for the separation and quantification of the isomers of Cefpodoxime Proxetil. All three methods demonstrate adequate performance in terms of linearity and sensitivity, providing researchers with validated options for the quality control and analysis of this important antibiotic.
References
A Comparative Analysis of Cefpodoxime Proxetil Impurity Profiles in Diverse Pharmaceutical Formulations
An objective guide for researchers, scientists, and drug development professionals on the impurity landscape of Cefpodoxime Proxetil across various dosage forms, supported by experimental data and detailed methodologies.
Cefpodoxime Proxetil, a third-generation oral cephalosporin, is a widely prescribed antibiotic for treating a variety of bacterial infections. As a prodrug, it is hydrolyzed in vivo to its active metabolite, cefpodoxime. The stability and impurity profile of Cefpodoxime Proxetil are critical quality attributes that can impact its safety and efficacy. This guide provides a comparative overview of the impurity profiles in different pharmaceutical formulations, drawing upon data from forced degradation studies and analytical characterization.
Impurity Profile: A Comparative Overview
The impurity profile of Cefpodoxime Proxetil can vary depending on the pharmaceutical formulation, manufacturing process, and storage conditions. The major types of impurities include degradation products and synthesis-related impurities. Forced degradation studies are instrumental in identifying potential degradants that can form under stress conditions such as acid, base, oxidation, heat, and light.
A study involving forced degradation of Cefpodoxime Proxetil in bulk drug and different pharmaceutical formulations like tablets and dry suspensions revealed that the drug degrades significantly under acidic and oxidative conditions.[1] Another comprehensive study identified a total of 15 impurities in commercial samples, comprising 7 known and 8 new impurities, through liquid chromatography coupled with tandem mass spectrometry (LC-MSn).[2] These impurities can originate from both the synthesis process and degradation.[2][3]
The following table summarizes the common impurities identified in Cefpodoxime Proxetil formulations.
| Impurity Name | Type | Formulation(s) where observed |
| Cefpodoxime Acid (Impurity A) | Degradation/Process | Tablets, Capsules, Dry Suspension |
| 3-Methyl 3-De(methoxymethyl) Cefpodoxime (Impurity B) | Process | Tablets, Capsules |
| ∆2-Cefpodoxime Proxetil (Impurity C) | Degradation/Process | Tablets, Capsules |
| (E)-Cefpodoxime Proxetil (Impurity D) | Process | Tablets, Capsules |
| Cefotaxime Proxetil (Impurity E) | Process | Tablets, Capsules |
| Impurity G | Process | Not specified |
| Impurity H | Process | Capsules |
| Impurity J | Process | Not specified |
| Impurity M | Process | Not specified |
This table is a compilation of data from multiple sources.[4][5]
Experimental Protocols
The identification and quantification of impurities in Cefpodoxime Proxetil formulations are primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
A. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying Cefpodoxime Proxetil from its degradation products.
-
Chromatographic Conditions:
-
Sample Preparation:
-
API and Formulations: A stock solution of 1 mg/mL is prepared in methanol.[1]
-
Forced Degradation:
-
Acid Hydrolysis: 10 mL of the stock solution is mixed with 10 mL of 5 M HCl and refluxed at 80°C for 90 minutes.[1]
-
Base Hydrolysis: The drug shows susceptibility to base hydrolysis.[6]
-
Oxidative Degradation: 10 mL of the stock solution is mixed with 10 mL of 3% H2O2 and refluxed at 80°C for 90 minutes.[1]
-
Thermal Degradation: The drug is subjected to dry and wet heat treatment.[1]
-
Photodegradation: The drug is exposed to UV light.[1]
-
-
B. LC-MSn Method for Impurity Characterization
LC-MSn is a powerful technique for the structural elucidation of unknown impurities.
-
Chromatographic Conditions:
-
Column: Kromasil 100-5 C18 (4.6 mm × 150 mm, 5 μm particle diameter).[7]
-
Mobile Phase: A gradient elution using Mobile Phase A (formic acid-methanol-water, 1:400:600, v/v/v) and Mobile Phase B (formic acid-methanol-water, 1:50:950, v/v/v).[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Detection: UV detection at 254 nm.[7]
-
-
Mass Spectrometry Conditions:
Visualizing Experimental and Degradation Pathways
To better understand the processes involved in analyzing and the formation of Cefpodoxime Proxetil impurities, the following diagrams illustrate the experimental workflow and the key degradation pathways.
Caption: Experimental Workflow for Cefpodoxime Proxetil Impurity Profiling.
Caption: Key Degradation Pathways of Cefpodoxime Proxetil.
References
- 1. akjournals.com [akjournals.com]
- 2. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cefpodoxime Proxetil Impurities | SynZeal [synzeal.com]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
A Comparative Guide to ICH-Conformant Impurity Analysis of Cefpodoxime Proxetil
The safety and efficacy of pharmaceutical products are paramount, necessitating stringent control over impurities in active pharmaceutical ingredients (APIs). Cefpodoxime Proxetil, a widely used third-generation cephalosporin antibiotic, is no exception. This guide provides a comprehensive comparison of analytical methodologies for Cefpodoxime Proxetil impurity analysis, with a focus on conformance to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals to ensure that impurity profiling meets global regulatory standards.
Conformance with ICH Guidelines: The Regulatory Framework
The ICH provides a unified standard for the European Union, Japan, and the United States, ensuring the quality of medicines. For impurity analysis, two guidelines are of critical importance: ICH Q3A(R2) and ICH Q2(R1).
ICH Q3A(R2): Impurities in New Drug Substances
This guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] It classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents.[1][4] The guideline establishes thresholds for impurities based on the maximum daily dose of the drug. For Cefpodoxime Proxetil, with a typical maximum daily dose of 800mg (0.8g), the thresholds are as follows.[1]
Table 1: ICH Q3A(R2) Impurity Thresholds for Cefpodoxime Proxetil (Max. Daily Dose > 0.5g to 2g)
| Threshold | Limit (%) | Description |
| Reporting | 0.05% | Impurities at or above this level must be reported in the registration application.[1] |
| Identification | 0.10% or 1.0mg total daily intake (whichever is lower) | Impurities exceeding this threshold must have their structures elucidated.[5] |
| Qualification | 0.15% or 1.0mg total daily intake (whichever is lower) | The biological safety of impurities above this level must be established.[1][4] |
ICH Q2(R1): Validation of Analytical Procedures
To ensure that an analytical method is suitable for its intended purpose, it must be validated. ICH Q2(R1) outlines the validation characteristics required for analytical procedures used for impurity determination.[6][7][8]
Table 2: ICH Q2(R1) Validation Parameters for Impurity Testing
| Validation Characteristic | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ should be below the reporting threshold. |
| Accuracy | The closeness of test results to the true value, assessed using a minimum of 9 determinations over a specified range (e.g., 3 concentrations, 3 replicates each).[9] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Assessed at the repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations) levels.[9] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of analyte for which the procedure has a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Comparative Analysis of HPLC Methods for Cefpodoxime Proxetil
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying Cefpodoxime Proxetil and its impurities.[10][11] Various methods have been published, each with specific advantages. A comparison of these methods highlights the critical parameters for achieving optimal separation.
Table 3: Comparison of Published RP-HPLC Methods for Cefpodoxime Proxetil Impurity Analysis
| Parameter | Method A[10][12] | Method B[11] (USP-based) | Method C[13][14] (LC-MS) |
| Column | Inertsil C18 (5 µm) | Alltima HP C18 (5 µm) | C18 Column |
| Mobile Phase | Phosphate buffer: Methanol (60:40), pH 4.0 | Gradient of Acetate buffer and Acetonitrile | Gradient of Formic acid-Methanol-Water |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 222 nm | UV at 254 nm | DAD and ESI-MS/MS |
| Key Advantage | Simple, isocratic method suitable for known impurity (Cefpodoxime Acid).[10][12] | Pharmacopeial method, but may cause degradation due to buffer composition.[11] | Ideal for identification of unknown impurities and degradation products through mass fragmentation data.[13][14] |
Studies have shown that methods utilizing simpler mobile phases, such as water and methanol, can prevent the degradation of Cefpodoxime Proxetil that might occur in phosphate or acetate buffers.[11] For comprehensive impurity profiling and the identification of novel impurities, coupling HPLC with mass spectrometry (LC-MS) is indispensable.[13] Researchers have successfully characterized up to 15 impurities, including 8 new ones, using LC-MS/MS techniques.[13][14]
Caption: Workflow for ICH-Compliant Impurity Analysis.
Detailed Experimental Protocol: An ICH Q2(R1) Validated RP-HPLC Method
This protocol outlines a robust RP-HPLC method for the quantitative determination of impurities in Cefpodoxime Proxetil, designed for validation according to ICH Q2(R1).
1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.
2. Reagents and Standards
-
Cefpodoxime Proxetil Reference Standard (RS).
-
Known Cefpodoxime Proxetil Impurity Standards.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Potassium dihydrogen phosphate (Analytical Grade).
-
Orthophosphoric acid (Analytical Grade).
-
Water (HPLC Grade).
3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.025M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient (example profile below).
-
0-10 min: 90% A, 10% B
-
10-40 min: Gradient to 40% A, 60% B
-
40-45 min: Gradient to 90% A, 10% B
-
45-50 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
4. Preparation of Solutions
-
Buffer Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.05%): Accurately weigh and dissolve an appropriate amount of each impurity reference standard in a suitable diluent (e.g., Mobile Phase A:B 50:50) to achieve a concentration corresponding to 0.05% of the sample concentration.
-
Sample Solution: Accurately weigh and dissolve about 50 mg of Cefpodoxime Proxetil in 50 mL of diluent to obtain a concentration of 1 mg/mL.
5. Method Validation (as per ICH Q2(R1))
-
Specificity: Analyze blank, placebo, impurity standards, and a spiked sample to demonstrate no interference at the retention time of Cefpodoxime Proxetil and its impurities. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic) to ensure separation of degradants.
-
LOQ/LOD: Determine by serial dilution of impurity standards to establish signal-to-noise ratios of approximately 10:1 (for LOQ) and 3:1 (for LOD). The LOQ must be ≤ 0.05%.
-
Linearity: Prepare a series of at least five concentrations for each impurity, ranging from the LOQ to 150% of the specification limit (e.g., 0.15%). Plot a calibration curve and determine the correlation coefficient (r² > 0.99).
-
Accuracy: Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of a sample solution and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Caption: ICH Q3A Decision Tree for Impurity Qualification.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. canadacommons.ca [canadacommons.ca]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. starodub.nl [starodub.nl]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectral Showdown: A Comparative Analysis of Cefpodoxime Proxetil and Its B Impurity
For Researchers, Scientists, and Drug Development Professionals: An objective, data-driven comparison of the spectral characteristics of the third-generation cephalosporin, Cefpodoxime Proxetil, and its process-related impurity, Impurity B.
This guide provides a detailed spectral comparison of Cefpodoxime Proxetil and its European Pharmacopoeia-listed Impurity B. Understanding the distinct spectral signatures of the active pharmaceutical ingredient (API) and its impurities is critical for quality control, stability testing, and regulatory compliance in the pharmaceutical industry. The data presented herein is synthesized from established analytical methodologies and highlights the key structural differences that manifest in various spectroscopic techniques.
Molecular Structure and Physicochemical Properties
Cefpodoxime Proxetil is a prodrug that is hydrolyzed in the body to its active form, Cefpodoxime. Impurity B is a closely related compound that differs in the substituent at the 3-position of the cephem nucleus. While Cefpodoxime Proxetil possesses a methoxymethyl group at this position, Impurity B features a methyl group. This seemingly minor structural modification results in a discernible difference in their physicochemical properties and, consequently, their spectral data.
| Property | Cefpodoxime Proxetil | Cefpodoxime Proxetil Impurity B |
| Chemical Structure | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 1-(isopropoxycarbonyloxy)ethyl ester | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 1-(isopropoxycarbonyloxy)ethyl ester |
| Molecular Formula | C₂₁H₂₇N₅O₉S₂ | C₂₀H₂₅N₅O₈S₂ |
| Molecular Weight | 557.6 g/mol | 527.58 g/mol |
| Key Structural Difference | Methoxymethyl group at C-3 | Methyl group at C-3 |
Spectral Data Comparison
The structural variance between Cefpodoxime Proxetil and Impurity B gives rise to unique fingerprints in various spectroscopic analyses.
Mass Spectrometry
Mass spectrometry is a powerful tool for distinguishing between the parent drug and its impurity based on their differing molecular weights.
| Analyte | Molecular Ion ([M+H]⁺) | Key Fragmentation Ions (m/z) |
| Cefpodoxime Proxetil | 558.1 | 428.1 (loss of proxetil side chain), 241.1, 154.1 |
| This compound | 528.4 | 398.1 (loss of proxetil side chain), 211.1, 154.1 |
¹H NMR Spectroscopy (Predicted)
While specific experimental spectra are proprietary, the expected chemical shifts based on the structures are highly informative. The primary distinction will be observed in the signals corresponding to the C-3 substituent.
| Proton Assignment | Cefpodoxime Proxetil (Expected δ, ppm) | This compound (Expected δ, ppm) |
| C-3 -CH₂OCH₃ | ~4.2 (s, 2H) | Absent |
| C-3 -CH₂OCH₃ | ~3.3 (s, 3H) | Absent |
| C-3 -CH₃ | Absent | ~2.1 (s, 3H) |
| Aminothiazole Ring Protons | ~6.8 and ~7.2 | ~6.8 and ~7.2 |
| Proxetil Ester Protons | Multiplets and doublets (~1.2-5.0) | Multiplets and doublets (~1.2-5.0) |
¹³C NMR Spectroscopy (Predicted)
Similar to ¹H NMR, the ¹³C NMR spectra will primarily differ in the resonances of the C-3 substituent carbons.
| Carbon Assignment | Cefpodoxime Proxetil (Expected δ, ppm) | This compound (Expected δ, ppm) |
| C-3 -CH₂OCH₃ | ~65 | Absent |
| C-3 -CH₂OCH₃ | ~59 | Absent |
| C-3 -CH₃ | Absent | ~15 |
| Cephem Ring Carbons | ~20-170 | ~20-170 |
| Proxetil Ester Carbons | ~15-175 | ~15-175 |
FTIR Spectroscopy
The Fourier-transform infrared (FTIR) spectra of both compounds will be largely similar due to the common core structure. Key characteristic peaks include:
-
β-lactam C=O stretch: ~1770 cm⁻¹
-
Amide C=O stretch: ~1680 cm⁻¹
-
C=N stretch (oxime): ~1630 cm⁻¹
-
N-H bend (amine): ~1540 cm⁻¹
The main difference will be in the C-O stretching region (~1100-1000 cm⁻¹), where the ether linkage of the methoxymethyl group in Cefpodoxime Proxetil will show a distinct absorption band that is absent in Impurity B.
Experimental Protocols
The following are generalized protocols for the spectral analysis of Cefpodoxime Proxetil and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system.[1][2]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (COSY, HSQC) for full structural elucidation.
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Spectrometer: An FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet method.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Sample Preparation: For ATR, place the solid sample directly on the crystal. For KBr, mix a small amount of the sample with KBr powder and press into a pellet.
Visualizing the Process and Mechanism
To provide a clearer understanding of the analytical workflow and the drug's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the spectral comparison of Cefpodoxime Proxetil and its impurity.
Cefpodoxime, the active metabolite of Cefpodoxime Proxetil, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall.[3] This mechanism is crucial to its efficacy as an antibiotic.
References
Safety Operating Guide
Safe Handling of Cefpodoxime Proxetil Impurity B: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential procedural guidance for the safe handling, use, and disposal of Cefpodoxime Proxetil Impurity B (CAS No. 947692-14-0) in a laboratory setting. All personnel must read and understand this guide and the official Safety Data Sheet (SDS) provided by the supplier before commencing any work. Cephalosporin compounds, including their impurities, are potential sensitizers and require careful handling to prevent occupational exposure.
Hazard Identification and Personal Protective Equipment (PPE)
Cefpodoxime Proxetil and related compounds are classified as potential respiratory and skin sensitizers.[1][2] Inhalation of dust or direct skin contact may lead to allergic reactions in susceptible individuals.[1][2] The primary goal is to minimize all routes of exposure through engineering controls and appropriate PPE.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and potential sensitization. Double-gloving is required when handling hazardous drugs or potent compounds.[3][4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when a splash hazard exists. | Protects eyes from dust particles and accidental splashes.[4][5] |
| Body Protection | Disposable, low-permeability fabric lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[3][6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood or containment device. | Minimizes the risk of respiratory sensitization from inhaling fine dust particles.[1][7] |
Quantitative Data Summary
The following tables summarize available physical, chemical, and toxicological data for this compound and its parent compound for reference. Data for the specific impurity is limited, and information for the parent compound should be used for guidance with caution.
Table 2: Physical and Chemical Properties
| Property | Value (Impurity B) | Value (Parent Compound) | Source |
|---|---|---|---|
| CAS Number | 947692-14-0 | 87239-81-4 | [2][7] |
| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | C₂₁H₂₇N₅O₉S₂ | [8] |
| Molecular Weight | 527.57 g/mol | 557.60 g/mol | [8] |
| Appearance | White powder | White powder | [1] |
| Log P (octanol/water) | 1.2005 (Calculated) | 1.561 | [8][9] |
| Topological Polar Surface Area (TPSA) | 171.74 Ų (Calculated) | Not Available |[8] |
Table 3: Toxicological Data
| Endpoint | Value (Impurity B) | Value (Parent Compound) | Source |
|---|---|---|---|
| Acute Oral LD50 | >10,000 mg/kg (Species not specified) | >4,000 mg/kg (Rat) | [2][7] |
| Acute Intraperitoneal LD50 | Not Available | 2,535 mg/kg (Mouse) | [1] |
| Health Hazards | Potential for respiratory and skin sensitization. | May cause sensitization by inhalation and skin contact.[1] Accidental ingestion may be damaging to health.[1] |[1][2][7] |
Operational and Disposal Plans
Strict adherence to the following protocols is mandatory for ensuring personnel safety and preventing environmental contamination.
Experimental Protocol: Handling and Weighing
-
Preparation: Before handling the compound, ensure a designated work area is prepared. This should be within a certified chemical fume hood or a powder containment balance enclosure.
-
Don PPE: Put on all required PPE as specified in Table 1. This includes an inner and outer pair of nitrile gloves, a disposable lab coat, and safety glasses. If working outside a fume hood, a fit-tested N95 respirator is mandatory.
-
Weighing: Perform all weighing operations on a disposable weigh paper or in a tared container within the containment device to minimize dust generation.
-
Transfer: Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.
-
Post-Transfer: Once the desired amount is weighed, securely cap the stock container.
-
Decontamination: Wipe down the spatula, balance, and surrounding work surface with a suitable deactivating solution (e.g., 10% bleach solution followed by a 70% ethanol rinse), then clean with water. Dispose of all contaminated wipes and weigh papers as hazardous chemical waste.
-
Doff PPE: Remove PPE in the correct order (outer gloves, gown, inner gloves), disposing of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.
Emergency Protocol: Accidental Spills
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if dust is airborne.
-
Secure Area: Restrict access to the spill area. Post warning signs.
-
Don PPE: Wear a higher level of PPE if necessary, including a respirator with P100 cartridges and chemical splash goggles.
-
Containment:
-
For Dry Spills: Gently cover the spill with absorbent pads or towels to avoid making the powder airborne. DO NOT dry sweep.
-
For Liquid Spills (if dissolved): Cover the spill with a chemical absorbent material, working from the outside in.
-
-
Decontamination: Carefully wet the absorbent material with a 10% bleach solution. Allow a contact time of at least 30 minutes.
-
Cleanup: Collect all contaminated materials using forceps or a scoop and place them into a clearly labeled hazardous waste container.
-
Final Cleaning: Clean the spill area again with the bleach solution, followed by a water rinse.
-
Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, wipes, weigh papers, and unused compound, must be segregated as hazardous chemical waste.
-
Containerization: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Disposal Method: The primary disposal method should be incineration in a licensed hazardous material disposal facility.[10] Do not dispose of this material down the drain or in regular trash, as this can contribute to environmental contamination and the development of antimicrobial resistance.[8]
Workflow and Logic Diagram
The following diagram illustrates the standard workflow for handling this compound, including decision points for emergency procedures.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. kmpharma.in [kmpharma.in]
- 8. chemscene.com [chemscene.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
